Strategic Synthesis of 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester
A Process Chemistry Perspective for Drug Development Strategic Overview & Pharmacological Context The synthesis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester (CAS: 72054-60-5) is not merely an academic exercise...
Author: BenchChem Technical Support Team. Date: February 2026
A Process Chemistry Perspective for Drug Development
Strategic Overview & Pharmacological Context
The synthesis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester (CAS: 72054-60-5) is not merely an academic exercise; it represents a critical junction in the manufacturing of broad-spectrum tyrosine kinase inhibitors (TKIs).[1] This scaffold is the structural core of Dasatinib (Sprycel) , a blockbuster drug used in the treatment of Chronic Myeloid Leukemia (CML).[1]
For researchers and process chemists, this molecule presents a classic challenge in heterocyclic construction: balancing the regioselectivity of the thiazole ring formation with the purity requirements of GMP manufacturing.[1]
Key Structural Attributes[1][2][3][4][5][6][7][8]
Thiazole Core: Provides the essential pharmacophore for ATP-binding site interactions in kinases.[1]
C5-Ester Functionality: A "handle" for further elaboration (e.g., amidation with anilines).[1]
C2-Acetamide: Acts as a protecting group or a permanent motif, modulating solubility and hydrogen-bonding potential.[1]
Retrosynthetic Analysis
To design a robust pathway, we must deconstruct the molecule into commercially viable "building blocks."[1] The most reliable disconnection strategy utilizes the Hantzsch Thiazole Synthesis logic.[1]
Disconnection Logic[1]
Amide Scission: The acetyl group is removed to reveal the free amine, Methyl 2-aminothiazole-5-carboxylate .[1] This is the primary stable intermediate.[1]
Heterocyclic Scission: The thiazole ring is disconnected at the C-S and C-N bonds, revealing two precursors:
Figure 1: Retrosynthetic tree illustrating the breakdown of the target molecule into the Methyl 3-methoxyacrylate precursor.
Primary Pathway: The Modified Hantzsch Route
While classical Hantzsch synthesis uses
-haloketones, the synthesis of 5-carboxylates requires a specific C3 synthon.[1] The industrial "Gold Standard" route avoids the isolation of unstable halo-aldehydes by generating them in situ from Methyl 3-methoxyacrylate .[1]
Mechanism of Action[1][2][10]
Activation: Methyl 3-methoxyacrylate is brominated (using NBS) in the presence of water.[1] This triggers a cascade where the enol ether is halogenated and hydrolyzed to form Methyl 2-bromo-3-oxopropanoate .[1]
Cyclization: Thiourea attacks the electrophilic carbonyl and the
-carbon, closing the ring to form the 2-aminothiazole.[1]
Acetylation: The resulting amine is acylated to yield the final product.[1]
Pathway Diagram (Process Flow)
Figure 2: Step-wise industrial synthesis flow from acrylate precursor to final acetylated ester.
Detailed Experimental Protocols
Note: These protocols are synthesized from optimized industrial patents and process chemistry literature regarding Dasatinib intermediates.
Step 1: Synthesis of Methyl 2-aminothiazole-5-carboxylate
Rationale: We use a "telescoped" (one-pot) procedure for bromination and cyclization to avoid handling the lachrymatory and unstable
Rationale: 2-aminothiazoles are weakly nucleophilic.[1] Standard acylation requires forcing conditions (reflux in anhydride) or catalysis (DMAP/Pyridine).[1]
Heat the mixture to 100–110 °C for 2–3 hours. The suspension should clear as the product forms and dissolves, then potentially reprecipitate upon cooling.[1]
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) for consumption of amine.[1][3]
Work-up: Cool the mixture to 0 °C.
Add ice-cold water (100 mL) slowly to hydrolyze excess anhydride. Stir vigorously for 30 minutes.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Specification
Scientific Rationale
Bromination Temp
< 5 °C
Higher temperatures during NBS addition lead to radical bromination side-products rather than the desired electrophilic addition.[1]
Water Content
Required in Step 1
Water is essential to hydrolyze the methoxy-bromide intermediate into the aldehyde/ketone form required for Hantzsch closure.[1]
pH Control
Neutralization (Step 1)
The Hantzsch reaction generates HBr.[1] Failure to neutralize prevents the free amine from precipitating, lowering yield drastically.[1]
Ac2O Stoichiometry
> 2.0 Equivalents
Excess anhydride drives the equilibrium forward and serves as the solvent to maintain homogeneity at high temps.[1]
References
Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 49(23), 6819–6832.[1]
Thiazole Derivatives: A Versatile Scaffold in Modern Drug Discovery - A Technical Guide
Abstract The thiazole ring, a five-membered heteroaromatic compound containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and physicochemical properties enable i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole ring, a five-membered heteroaromatic compound containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and physicochemical properties enable it to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has led to the development of numerous therapeutic agents across diverse disease areas. Thiazole derivatives are found in over 18 FDA-approved drugs and exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant effects.[2] This technical guide provides an in-depth exploration of the core biological activities of thiazole derivatives for researchers, scientists, and drug development professionals. It delves into the mechanisms of action, details key experimental protocols for their evaluation, and presents structure-activity relationship insights to guide future drug discovery efforts.
Section 1: The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The thiazole nucleus is a cornerstone in the design of bioactive molecules. Its aromatic nature, combined with the presence of both a sulfur and a nitrogen atom, confers a unique electronic distribution that is highly favorable for molecular interactions with biological macromolecules.[1] This scaffold is not only a key component of essential natural molecules like thiamine (vitamin B1) but is also integrated into a multitude of synthetic drugs, demonstrating its therapeutic significance.[1] Approved drugs containing the thiazole moiety include the antiviral Ritonavir, the antibiotic Cefiderocol, and the anti-inflammatory Meloxicam, underscoring the scaffold's clinical success.[2][3] The ability of the thiazole ring to serve as a versatile pharmacophore is central to its broad-spectrum activity, making it a focal point of intensive research in the quest for novel therapeutics.[2][4]
Section 2: Anticancer Activity of Thiazole Derivatives
The thiazole scaffold is a prominent feature in the design of novel anticancer agents.[3] Derivatives have been shown to exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers, by targeting various hallmarks of cancer.[3][5][6]
2.1. Mechanisms of Action
Thiazole-based compounds exert their anticancer effects through several well-defined mechanisms:
Tubulin Polymerization Inhibition : Microtubules are essential for cell division, and disrupting their dynamic equilibrium is a clinically validated anticancer strategy.[3] Several thiazole derivatives have been reported to inhibit tubulin polymerization, binding to the colchicine binding site. This disruption blocks the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[3]
Kinase Inhibition : Many cancers are driven by aberrant kinase signaling. Thiazole derivatives have been developed as potent inhibitors of key kinases involved in tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), where inhibition can block the formation of new blood vessels that supply tumors.[5] Other targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]
Induction of Apoptosis and Cell Cycle Arrest : Beyond targeting tubulin, thiazole compounds can directly trigger apoptosis. Studies have shown that treatment with certain derivatives leads to an increased population of cancer cells in the pre-G1 phase of the cell cycle, a hallmark of apoptosis.[5][6] This is often accompanied by an increase in the expression of pro-apoptotic proteins.
DNA Interference : Some thiazole-based compounds, particularly thiadiazine derivatives, can interfere with DNA, stimulating cell cycle arrest and inducing apoptosis in cancer cells.[6]
2.2. Visualization: Thiazole-Induced Cell Cycle Arrest and Apoptosis
Caption: Mechanism of anticancer action for thiazole derivatives.
2.3. Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative thiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
2.4. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic activity of thiazole derivatives on cancer cell lines.[6] The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.
Causality: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. This allows for the quantification of cell death induced by the test compound.
Materials:
Cancer cell lines (e.g., MCF-7, HepG2)
Complete growth medium (e.g., DMEM with 10% FBS)
Thiazole test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well microplates
Phosphate-Buffered Saline (PBS)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and an untreated control.
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[6]
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Section 3: Antimicrobial Activity of Thiazole Derivatives
The rise of antimicrobial resistance necessitates the urgent development of new and effective drugs.[7] Thiazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[8]
3.1. Mechanisms of Antibacterial and Antifungal Action
Membrane Disruption : Many thiazole derivatives possess amphiphilic properties, containing both hydrophobic and hydrophilic components. This nature facilitates their embedding within the lipid-rich cell membranes of microbes.[9] This insertion disrupts membrane integrity, leading to the leakage of cytoplasmic contents and ultimately cell death.[9] This mechanism is effective against both Gram-positive and Gram-negative bacteria.[9]
Enzyme Inhibition : Thiazole derivatives can inhibit essential microbial enzymes. One key target is the FtsZ protein, which is crucial for bacterial cell division.[7] Others include aminoacyl-tRNA synthetases, which are vital for protein synthesis.[10]
Antifungal Action : Thiazole compounds have shown significant efficacy against various fungal strains, particularly Candida species.[7] Their activity is often comparable to standard antifungal drugs like ketoconazole and fluconazole.[7]
This protocol is a standard method for evaluating the antimicrobial activity of soluble compounds.[11]
Causality: The principle is that the test compound will diffuse from the cup through the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the cup. The diameter of this zone is proportional to the compound's antimicrobial potency.
Materials:
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., A. niger)
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
Sterile petri dishes
Thiazole test compounds dissolved in DMSO (e.g., 25-200 µg/mL)
Standard antibiotics (e.g., Ofloxacin, Ampicillin) and antifungals (e.g., Ketoconazole)
Sterile cork borer (6-8 mm diameter)
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.
Inoculation: Aseptically spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate.
Cup Creation: Use a sterile cork borer to create uniform cups or wells in the agar.
Compound Application: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Also, add standard antibiotic/antifungal solutions and a vehicle control (DMSO) to separate wells.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 26°C for 48-72 hours for fungi).[11]
Data Acquisition: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Analysis: Compare the inhibition zones produced by the test compounds to those of the standard drugs. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration that produces a visible zone of inhibition.
3.5. Data Presentation: Antimicrobial Activity of Thiazole Derivatives
Section 4: Anti-inflammatory Activity of Thiazole Derivatives
Inflammation is a critical biological response, but chronic inflammation contributes to numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory potential, offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]
4.1. Mechanisms of Action
Enzyme Inhibition : Thiazole derivatives can block key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Signaling Pathway Modulation : These compounds can interfere with downstream signaling pathways that perpetuate inflammation, including the JAK-STAT, MAPK, and JNK pathways, and can reduce levels of pro-inflammatory cytokines like TNF-α.[13]
4.2. Visualization: Thiazole Inhibition of the COX Pathway
Caption: Inhibition of the pro-inflammatory COX pathway by thiazole derivatives.
4.3. Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model
This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[12]
Causality: Carrageenan injection into the rat paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory potential.
Materials:
Wistar rats (150-200g)
Carrageenan solution (1% w/v in sterile saline)
Thiazole test compounds
Standard anti-inflammatory drug (e.g., Nimesulide, Indomethacin)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Plethysmometer (for measuring paw volume)
Procedure:
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
Grouping and Dosing: Divide the rats into groups (n=6 per group):
Group 1: Vehicle Control (receives only the vehicle).
Group 2: Standard Drug (receives Nimesulide).
Group 3+: Test Groups (receive different doses of the thiazole derivatives).
Administer the compounds orally or intraperitoneally.
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0-hour reading) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical analysis (e.g., ANOVA) is used to determine significance. Some nitro-substituted thiazole derivatives have shown better performance than standard drugs in this model.[12]
Section 5: Other Notable Biological Activities
The therapeutic potential of thiazoles extends beyond the major areas covered. They have also been reported to possess:
Antitubercular Activity : Certain 2,4,5-trisubstituted thiazoles have shown significant inhibitory effects against Mycobacterium tuberculosis, with the potential to reduce inactive bacteria by over 90% at a 10 µM concentration.
Antioxidant Activity : The presence of nitrogen and sulfur atoms can confer antioxidant properties.[4] The radical scavenging capacity of some derivatives has been confirmed using the DPPH (1,1-diphenyl-2-picyrylhydrazyl) assay.[4]
Anticonvulsant Activity : Hydrazinylthiazole compounds incorporating cyclopropyl moieties have demonstrated significant efficacy in maximal electroshock and pentylenetetrazole (PTZ) anticonvulsant tests.
Section 6: Synthesis Strategies for Biologically Active Thiazole Derivatives
The creation of novel thiazole derivatives relies on robust synthetic methodologies. One of the most common and versatile methods is a variation of the Hantzsch thiazole synthesis.
General Scheme: A common route involves the reaction of thiosemicarbazones with α-haloketones (like phenacyl bromide or chloroacetyl chloride) in a cyclization reaction, often under microwave irradiation to improve efficiency.[6][10][14]
Visualization: General Synthesis of Thiazole Derivatives
Caption: A common synthetic pathway for thiazole derivatives.
Section 7: Future Perspectives and Conclusion
The thiazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with a proven track record and vast future potential. The diverse biological activities, from potent anticancer and antimicrobial effects to significant anti-inflammatory properties, highlight its therapeutic versatility. Future research will likely focus on the synthesis of hybrid molecules, clubbing the thiazole nucleus with other pharmacologically active heterocycles to create synergistic effects and combat drug resistance.[8] Advancements in synthetic methodologies will continue to expand the accessible chemical space, allowing for fine-tuning of derivatives to improve bioavailability, target selectivity, and reduce toxicity. As our understanding of disease pathways deepens, the thiazole scaffold will remain an invaluable tool for designing the next generation of targeted and effective therapeutic agents.
References
Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.).
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
The Potential of Thiazole Derivatives as Antimicrobial Agents "2279 - Semantic Scholar. (2022).
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. (n.d.).
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - ResearchGate. (2023).
Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021).
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023).
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019).
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024).
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC. (n.d.).
Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate. (n.d.).
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.).
2-Acetylamino-5-thiazolecarboxylic acid methyl ester literature review
The following technical guide provides an in-depth analysis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester , a critical heterocyclic scaffold in medicinal chemistry. A Strategic Scaffold for Antiviral and Antica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester , a critical heterocyclic scaffold in medicinal chemistry.
A Strategic Scaffold for Antiviral and Anticancer Pharmacophore Design
Executive Summary & Significance
2-Acetylamino-5-thiazolecarboxylic acid methyl ester (Methyl 2-acetamido-5-thiazolecarboxylate) is a functionalized thiazole derivative serving as a high-value intermediate in the synthesis of bioactive small molecules. Unlike its 4-methyl analogue (a precursor to Vitamin B1), this specific 5-carboxylate congener lacks the C4 steric bulk, making it a preferred scaffold for designing planar, intercalating drugs or kinase inhibitors where the C4-pocket is restricted.
Key Applications:
Antiviral Therapeutics: The 2-aminothiazole core is structurally homologous to nucleobases, allowing derivatives to inhibit viral polymerases (e.g., HIV-1 reverse transcriptase, HCV NS5B).
Oncology: Used as a precursor for CDK (Cyclin-Dependent Kinase) and Src-family kinase inhibitors.
Fragment-Based Drug Discovery (FBDD): The molecule possesses two distinct vectors for diversification (C2-amide and C5-ester), making it an ideal "hit" for library expansion.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
LogP (Predicted)
~0.8 (Lipinski compliant fragment)
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
Synthesis & Reaction Mechanism[4][6]
The most robust synthetic route involves the selective
-acylation of methyl 2-aminothiazole-5-carboxylate using acetic anhydride. This reaction must be controlled to prevent -diacetylation or hydrolysis of the C5-methyl ester.
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution . The exocyclic amine at position 2 of the thiazole ring acts as the nucleophile, attacking the carbonyl carbon of acetic anhydride. The thiazole ring nitrogen (N3) is less nucleophilic due to its participation in the aromatic system, ensuring regioselectivity at the exocyclic amine.
Synthesis Workflow Visualization
The following diagram illustrates the conversion logic and critical process controls.
Figure 1: Synthetic pathway for the N-acetylation of the 2-aminothiazole precursor.
Detailed Experimental Protocol
Standard Operating Procedure (SOP) for Bench-Scale Synthesis (10g scale)
Objective: Synthesize Methyl 2-acetamido-5-thiazolecarboxylate with >95% purity.
Materials:
Methyl 2-aminothiazole-5-carboxylate (1.0 eq)
Acetic anhydride (1.5 eq)
Pyridine (0.1 eq, Catalyst - Optional but recommended for kinetics)
Solvent: Dichloromethane (DCM) or neat (if high temp used)
Wash: 5% NaHCO₃, Brine
Step-by-Step Procedure:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-aminothiazole-5-carboxylate (10.0 g, 63.2 mmol) in anhydrous DCM (100 mL).
Addition: Cool the suspension to 0°C. Add Pyridine (0.5 mL) followed by the dropwise addition of Acetic Anhydride (9.0 mL, 95 mmol) over 15 minutes.
Note: The reaction is exothermic. Control temp < 10°C during addition to minimize side products.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexanes) should show consumption of the starting amine (Rf ~0.3) and appearance of the product (Rf ~0.5).
Quench: Pour the reaction mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.
This molecule serves as a "privileged structure" in drug design. The thiazole ring acts as a bioisostere for pyridine or benzene but with unique electronic properties due to the sulfur atom.
Figure 2: SAR Logic demonstrating the dual-vector functionality of the scaffold.
Therapeutic Areas
Antiviral Agents:
Derivatives at the C5 position (converted to amides or hydrazides) have shown potency against HIV-1 and Hepatitis C . The acetylamino group mimics the hydrogen-bonding pattern of guanosine, allowing for competitive inhibition of viral polymerases.
Anticancer (Microtubule & Kinase Inhibition):
The 2-aminothiazole moiety is a known pharmacophore for CDK inhibition . The planar structure allows intercalation into DNA or binding within the ATP-binding pocket of kinases like Src and Abl .
Reference Insight: Studies on thiazole-5-carboxamides indicate that replacing the methyl ester with hydrophobic amides significantly increases cytotoxicity against A549 lung cancer cells.
Analytical Characterization Data
To validate the synthesis, the following spectroscopic data should be referenced:
Hazards: The compound is generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).
Precursor Warning: Methyl 2-aminothiazole-5-carboxylate is toxic if swallowed.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.
References
Biological Activity (Antiviral): Srivastava, P. C., et al. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. Journal of Medicinal Chemistry. Retrieved from [Link]
Biological Activity (Anticancer): Turan-Zitouni, G., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Chemical Properties: EPA CompTox. (2025). Methyl 2-aminothiazole-5-carboxylate Dashboard. Retrieved from [Link]
Advanced Protocols for the Acetylation of 2-Aminothiazole Derivatives
Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for diverse therapeutics ranging from sulfonamide antibiotics (e.g., sulfathiazole) to modern kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for diverse therapeutics ranging from sulfonamide antibiotics (e.g., sulfathiazole) to modern kinase inhibitors (e.g., dasatinib). Acetylation of the exocyclic amine is a critical transformation, often employed to modulate lipophilicity, protect the amine functionality during multi-step synthesis, or generate prodrugs with improved metabolic stability.
This guide provides a rigorous technical analysis of the acetylation process. Unlike simple aniline acetylation, 2-aminothiazoles present unique challenges due to tautomeric ambiguity (amine vs. imine forms) and competing nucleophilic sites (exocyclic N vs. endocyclic N vs. C-5 carbon).
Mechanistic Insights & Regioselectivity
The Nucleophilicity Paradox
The 2-aminothiazole system exists in a tautomeric equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form predominates in solution, the endocyclic nitrogen (N-3) is the most basic site, whereas the exocyclic nitrogen (N-2') is often the most nucleophilic site for acylation under neutral/basic conditions.
N-Acetylation (Desired): Kinetic control typically favors attack by the exocyclic amine on the acylating agent, forming the stable amide.
Ring Acetylation (C-5): The C-5 position is electron-rich due to resonance donation from the sulfur and the amine. Under strongly acidic conditions or with highly electrophilic reagents (Friedel-Crafts conditions), C-acylation can compete, though N-acetylation usually precedes it.
Bis-Acetylation: Use of excess acetic anhydride and strong forcing conditions (high heat, strong base) can lead to N,N-diacetyl species or N-acetyl-C-acetyl byproducts.
Visualization: Resonance & Reaction Pathway
The following diagram illustrates the resonance contribution that deactivates the ring nitrogen and activates the exocyclic amine, followed by the acetylation mechanism.
Figure 1: Mechanistic pathway showing the primary N-acetylation route and potential resonance-driven side reactions.
Strategic Method Selection
Choosing the correct protocol depends on the substitution pattern of the thiazole ring and the sensitivity of other functional groups.
Factor
Method A: Classical (Ac2O)
Method B: Acyl Chloride
Method C: Green (MW/PEG)
Scale
Multi-gram to Kilo
Milligram to Gram
Milligram (Screening)
Substrate Tolerance
Robust substrates
Acid/Base sensitive
Varied
Reagent Cost
Low
Medium
Low
Reaction Time
1–4 Hours (Reflux)
0.5–2 Hours (0°C to RT)
5–15 Minutes
Purification
Precipitation/Recrystallization
Extraction/Column
Precipitation
Experimental Protocols
Protocol A: The Classical Approach (Acetic Anhydride/Pyridine)
Best for: Large-scale synthesis of stable derivatives.
Theory: Pyridine serves a dual role as a solvent and a nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate).
Step-by-Step:
Preparation: In a round-bottom flask equipped with a drying tube, dissolve 2-aminothiazole derivative (10 mmol) in dry pyridine (15 mL) .
Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (12 mmol, 1.2 eq) dropwise over 10 minutes.
Why? Exothermic control prevents bis-acetylation.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
Validation: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (more polar) should disappear.
Quenching: Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring.
Isolation: The product typically precipitates as a white to off-white solid. Filter via vacuum filtration.
Purification: Wash the cake with cold water (3 x 20 mL) to remove residual pyridine. Recrystallize from Ethanol/Water (9:1) if necessary.
Protocol B: The "Sensitive Substrate" Method (Acetyl Chloride)
Best for: Substrates with steric hindrance or those requiring non-thermal conditions.
Theory: Acetyl chloride is more electrophilic than acetic anhydride. Using a non-nucleophilic base (like Et3N) or pyridine in an inert solvent (DCM/THF) allows for mild acetylation.
Step-by-Step:
Solvation: Dissolve 2-aminothiazole derivative (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.
Base Addition: Add Triethylamine (7.5 mmol, 1.5 eq) .
Acylation: Cool to 0°C. Add Acetyl Chloride (6 mmol, 1.2 eq) diluted in 2 mL DCM dropwise.
Work-up: After 1 hour, quench with saturated NaHCO3 solution. Extract the organic layer, dry over MgSO4, and concentrate
Note: This method avoids the difficulty of removing high-boiling pyridine.
Protocol C: Green Synthesis (Microwave-Assisted)
Best for: High-throughput library generation and eco-friendly synthesis.
Theory: Polyethylene Glycol (PEG-400) acts as a phase-transfer catalyst and a green solvent that absorbs microwave energy efficiently.
Step-by-Step:
Mixture: In a microwave process vial, combine 2-aminothiazole (2 mmol) , Acetic Anhydride (2.2 mmol) , and PEG-400 (2 mL) .
Irradiation: Irradiate at 300 W for 5–10 minutes at 80°C .
Isolation: Cool the vial. Add cold water (10 mL) . The product precipitates out.[1][2]
Advantage:[3][4] PEG-400 is water-soluble, ensuring it remains in the filtrate, leaving pure product.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal acetylation protocol.
Validation & Troubleshooting
Observation
Potential Cause
Remediation
Low Yield
Protonation of amine by byproduct acid
Add excess base (Pyridine/Et3N) to scavenge acid.
Oily Product
Impurities or residual solvent
Triturate with cold ether or hexanes to induce crystallization.
Di-acetylation
Reaction temperature too high
Maintain 0°C during addition; reduce equivalents of acylating agent.
NMR: Missing NH
Formation of imide (di-acetyl)
Check integration of methyl peak (should be 3H, not 6H). Hydrolyze mildy with K2CO3/MeOH.
Key Characterization Data:
1H NMR (DMSO-d6): The amide NH typically appears as a broad singlet between 12.0–12.5 ppm . The acetyl methyl group appears as a sharp singlet around 2.1–2.2 ppm .
IR Spectroscopy: Look for the strong Carbonyl (C=O) stretch at 1680–1700 cm⁻¹ .
References
Synthesis of 2-aminothiazole derivatives via green chemistry
Vekariya, R. H., et al. (2016).[5] Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. ResearchGate. Link
Classical Acetylation Protocols
BenchChem Application Notes. Functionalization of the Amino Group on the 2-Aminothiazole Ring. Link
Mechanistic and Structural Analysis
Potts, K. T., et al. Reductive ring opening of thiazoles. ResearchGate. Link
Biological Applications (Sulfonamides)
Excli Journal. Synthesis and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives. Link
Crystallographic Data (N- vs Ring-Acetylation)
NIH / PMC. N-(Thiazol-2-yl)acetamide crystal structure analysis. Link
Synthesis of 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester: An Experimental Protocol for Pharmaceutical Research
Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, 2-amino-5-carboxamido-thiazole derivatives have garnered sig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, 2-amino-5-carboxamido-thiazole derivatives have garnered significant attention due to their diverse biological activities, including applications as kinase inhibitors in oncology. The synthesis of functionalized thiazoles is therefore a critical endeavor for drug discovery and development. This application note provides a detailed, field-proven experimental protocol for the synthesis of 2-acetylamino-5-thiazolecarboxylic acid methyl ester, a key intermediate for the elaboration of more complex bioactive molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and robust, self-validating procedures.
Overall Synthesis Workflow
The synthesis is a two-step process commencing with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by the acetylation of the 2-amino group.
Caption: Hantzsch synthesis of the intermediate compound.
Materials and Equipment:
Reagent/Material
Grade
Supplier
Methyl 3-bromo-2-oxopropanoate
≥95%
e.g., Sigma-Aldrich
Thiourea
≥99%
e.g., Sigma-Aldrich
Ethanol (EtOH)
Anhydrous, ≥99.5%
e.g., Fisher Scientific
Sodium Bicarbonate (NaHCO₃)
ACS Reagent
e.g., VWR Chemicals
Deionized Water (DI H₂O)
-
-
Round-bottom flask (250 mL)
-
-
Reflux condenser
-
-
Magnetic stirrer and stir bar
-
-
Heating mantle
-
-
Buchner funnel and filter paper
-
-
Rotary evaporator
-
-
Experimental Protocol:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (7.61 g, 100 mmol, 1.0 eq).
Dissolution: Add 100 mL of anhydrous ethanol to the flask and stir the mixture until the thiourea is fully dissolved.
Addition of Bromide: Slowly add methyl 3-bromo-2-oxopropanoate (18.1 g, 100 mmol, 1.0 eq) to the stirred solution at room temperature. The addition should be done dropwise over 10-15 minutes. Rationale: The slow addition helps to control any initial exotherm from the reaction.
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, methyl 2-aminothiazole-5-carboxylate, will precipitate out of the solution as a solid.
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
Neutralization and Final Wash: To remove any acidic byproducts, wash the solid with a saturated aqueous solution of sodium bicarbonate (20 mL), followed by a final wash with deionized water (20 mL).
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 70-85%.
Part 2: Synthesis of 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester (Final Product)
The second step is the acetylation of the 2-amino group of the synthesized intermediate. Acetic anhydride is used as the acetylating agent in this straightforward and high-yielding transformation.
[1][2]
Reaction Scheme:
Caption: Acetylation of the intermediate to yield the final product.
Materials and Equipment:
Reagent/Material
Grade
Supplier
Methyl 2-aminothiazole-5-carboxylate
As synthesized
-
Acetic Anhydride
≥98%
e.g., Sigma-Aldrich
Deionized Water (DI H₂O)
-
-
Ethanol (EtOH)
Reagent Grade
e.g., Fisher Scientific
Round-bottom flask (100 mL)
-
-
Reflux condenser
-
-
Magnetic stirrer and stir bar
-
-
Heating mantle with temperature control
-
-
Buchner funnel and filter paper
-
-
Experimental Protocol:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place methyl 2-aminothiazole-5-carboxylate (15.8 g, 100 mmol, 1.0 eq).
Addition of Acetylating Agent: Add acetic anhydride (20 mL, approximately 21.2 g, 208 mmol, 2.08 eq) to the flask. The acetic anhydride acts as both the reagent and the solvent in this reaction.
Heating: Heat the mixture with stirring to 100-110 °C for 3-5 hours. Monitor the reaction progress by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). Rationale: The excess acetic anhydride ensures complete acetylation of the starting material. Heating provides the necessary activation energy for the reaction.
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of cold deionized water with vigorous stirring. This will quench the excess acetic anhydride, hydrolyzing it to acetic acid. The product will precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the solid thoroughly with deionized water until the filtrate is neutral to pH paper. This removes any residual acetic acid.
Recrystallization (Purification): For higher purity, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight. The expected yield of the final product is typically high, often exceeding 90%.
Characterization of 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester
Thiazole ring vibrations in the fingerprint region.
Mass Spectrometry (Expected, ESI+):
m/z 201.03 [M+H]⁺
m/z 223.01 [M+Na]⁺
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Methyl 3-bromo-2-oxopropanoate: This is a lachrymator and is corrosive. Handle with extreme care and avoid inhalation of vapors and contact with skin and eyes.
Thiourea: Suspected of causing cancer and may damage fertility or the unborn child. Avoid creating dust.
Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Handle in a fume hood away from ignition sources.
Ethanol: Highly flammable liquid and vapor. Keep away from open flames and hot surfaces.
Pyridine (if used as an alternative for acetylation): Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]
ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
RSC Publishing. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
ResearchGate. (2025). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]
2-Acetylamino-5-thiazolecarboxylic acid methyl ester as an intermediate in drug synthesis
Application Note: 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester as a Strategic Scaffold in Drug Synthesis Executive Summary This guide details the strategic application of 2-Acetylamino-5-thiazolecarboxylic acid m...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester as a Strategic Scaffold in Drug Synthesis
Executive Summary
This guide details the strategic application of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester (AATCM) in the synthesis of bioactive thiazole-5-carboxamides.[1][2] While 2-aminothiazole-5-carboxylates are ubiquitous precursors for tyrosine kinase inhibitors (such as Dasatinib ) and antineoplastic C-nucleosides, the N-acetylated derivative offers distinct process advantages.[1][2]
The acetyl moiety serves as a critical masking group for the C2-amine, significantly attenuating its nucleophilicity.[1][2] This protection enables chemoselective transformations at the C5-ester position—such as hydrolysis, chlorination, or direct amidation—without competing self-condensation or N-acylation side reactions.[1][2] This protocol outlines the synthesis, purification, and downstream activation of AATCM, emphasizing its utility in generating high-purity pharmacophores.[1][2]
Chemical Context & Mechanism
The Structural Advantage
The thiazole ring is a "privileged scaffold" in medicinal chemistry, capable of hydrogen bonding (via N3) and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-stacking.[1] However, the unprotected 2-aminothiazole system is prone to oxidation and competing nucleophilic attacks.[1][2]
Problem: Direct activation of Methyl 2-aminothiazole-5-carboxylate (e.g., with thionyl chloride) often leads to tarry polymerization or N-sulfinylation due to the free amine's reactivity.[1][2]
Solution (AATCM): Acetylation delocalizes the nitrogen lone pair into the carbonyl, rendering the C2-position non-nucleophilic.[1][2] This "locks" the amine, forcing reaction specificity to the C5-ester.[1][2]
Key Reaction Pathways
Ester Hydrolysis: Controlled saponification yields the free acid (2-acetamido-5-thiazolecarboxylic acid), a precursor for acid chloride coupling.[1][2]
Direct Amidation: Reaction with anilines (catalyzed by Lewis acids) to form the carboxamide bond found in kinase inhibitors.[1][2]
Synthesis Workflow Visualization
The following diagram illustrates the synthesis of AATCM and its divergent applications in drug discovery.
Figure 1: Synthetic pathway transforming the raw amino-ester into the stabilized AATCM intermediate, followed by divergent activation routes.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester
Objective: To generate high-purity AATCM from commercially available methyl 2-aminothiazole-5-carboxylate.[1][2]
Ethyl Acetate (EtOAc) or Acetonitrile (ACN) – Solvent[1][2]
Step-by-Step Methodology:
Slurry Formation: In a 250 mL round-bottom flask, suspend the starting amine in EtOAc (100 mL). The starting material may not fully dissolve; this is normal.[1][2]
Catalyst Addition: Add pyridine (0.5 mL).
Acetylation: Add Acetic Anhydride dropwise over 10 minutes at Room Temperature (RT).
Reflux: Heat the mixture to reflux (77°C) for 2–3 hours. The suspension will typically clear as the product forms, then potentially precipitate again as the solution cools.[1][2]
Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1][2] The starting amine spot (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) should disappear, replaced by the acetylated product ().[1]
Workup: Cool to 0°C in an ice bath. The product (AATCM) will crystallize out.
Filtration: Filter the white solid. Wash with cold Ethanol (2 x 20 mL) to remove excess anhydride and acetic acid.[1][2]
Drying: Vacuum dry at 45°C overnight.
Expected Yield: 90–95%
Appearance: White to off-white crystalline solid.[1][2]
Protocol B: Selective Hydrolysis to the Free Acid
Objective: To convert the ester to the carboxylic acid without cleaving the N-acetyl group.[1][2]
Dissolution: Dissolve AATCM (5.0 g) in THF/Water (3:1, 50 mL).
Saponification: Add LiOH (1.1 eq) at 0°C. Do not use excess base or heat, or the N-acetyl group will also hydrolyze.
Reaction: Stir at 0°C–RT for 4 hours.
Quench: Acidify carefully with 1N HCl to pH 3.
Isolation: The free acid precipitates.[1][2] Filter and dry.[1][2]
Data Analysis & Quality Control
To ensure the intermediate is suitable for subsequent drug synthesis steps (e.g., Dasatinib analog production), strict QC criteria must be met.[1][2]
Concentrate the mother liquor or add Hexane as an anti-solvent.[1][2]
Product is Yellow
Oxidation of amine
Recrystallize from Ethanol/Water.[1][2] Ensure starting material was not degraded.[1][2]
Incomplete Acetylation
Old Acetic Anhydride
Use fresh Acetic Anhydride.[1][2] Increase reflux time by 1 hour.
Loss of Acetyl Group (Downstream)
Hydrolysis conditions too harsh
When hydrolyzing the ester, keep temp < 25°C and avoid strong mineral acids.[1][2]
References
Dasatinib Synthesis & Structure-Activity Relationships:
Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1][2]
Thiazole Carboxamide Synthesis Protocols:
Zhao, R., et al. (2016).[1][2] "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Applied Sciences, 6(1), 8.[1]
General Reactivity of 2-Aminothiazoles:
Metzger, J. V. (1979).[1][2] Thiazole and Its Derivatives. Wiley-Interscience.[1][2] (Classic reference for thiazole chemistry fundamentals).
C-Nucleoside Synthesis (Tiazofurin Context):
Robins, R. K., et al. (1982).[1][2] "Synthesis and antitumor activity of 2-beta-D-ribofuranosylthiazole-4-carboxamide (tiazofurin) and related derivatives." Journal of Medicinal Chemistry, 25(2), 107-108.[1][2]
[1][2]
Application Note: Precision Synthesis of 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester
Executive Summary & Strategic Rationale This application note details the optimized synthesis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester (Methyl 2-acetamido-1,3-thiazole-5-carboxylate). This compound is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details the optimized synthesis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester (Methyl 2-acetamido-1,3-thiazole-5-carboxylate). This compound is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of nucleoside analogs (e.g., Tiazofurin) and tyrosine kinase inhibitors (e.g., Dasatinib analogs).[1]
Strategic Route Selection
While the classical Hantzsch thiazole synthesis often utilizes
-halo--dicarbonyls, the synthesis of the 4-unsubstituted thiazole-5-carboxylate presents a stability challenge.[1] The corresponding aldehyde intermediate (methyl 2-chloro-3-oxopropanoate) is unstable and difficult to isolate.[1]
Therefore, this protocol utilizes a modified Hantzsch approach via
-alkoxyacrylates .[1] This route offers three distinct advantages over traditional methods:
Regioselectivity: The use of methyl 3-methoxyacrylate guarantees the ester position at C5 and hydrogen at C4, avoiding the 4-methyl impurity common when using acetoacetate derivatives.[1]
In-Situ Activation: We utilize N-bromosuccinimide (NBS) to generate the active
-bromo species in situ, eliminating the need to handle lachrymatory and unstable -haloaldehydes.[1]
Scalability: The workflow is designed as a telescopic (one-pot) process for the ring formation, followed by a high-yield acetylation.[1]
Reaction Pathway & Mechanism[1][2][3]
The synthesis proceeds in two distinct stages:
Cyclization: Bromination of methyl 3-methoxyacrylate followed by condensation with thiourea.[1]
Functionalization: Acetylation of the primary amine.[1]
Pathway Visualization[1]
Figure 1: Synthetic pathway utilizing the
-alkoxyacrylate strategy to ensure regiochemical purity.
Experimental Protocols
Stage 1: Synthesis of Methyl 2-aminothiazole-5-carboxylate
Critical Note: Do not substitute Methyl 3-methoxyacrylate with Methyl acetoacetate; the latter will yield the 4-methyl analog, which is a common impurity in commercial samples.[1]
Preparation: Charge a 500 mL 3-neck round-bottom flask with Methyl 3-methoxyacrylate (11.6 g) and THF (100 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.
Bromination: Add NBS (18.7 g) portion-wise over 30 minutes.
Scientist's Insight: Maintain temperature below 5°C. The reaction is exothermic.[1] The formation of the
-bromo intermediate is indicated by the solution turning slightly orange/yellow.[1] Stir for 1 hour at 0°C.
Cyclization: Dissolve Thiourea (8.4 g) in Water (100 mL) and add this solution to the reaction mixture.
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 66°C) for 2–3 hours.
Process Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting acrylate should be consumed.[1]
Setup: In a clean reaction vessel, suspend Methyl 2-aminothiazole-5-carboxylate (10.0 g, 63.2 mmol) in Dichloromethane (50 mL).
Alternative: For scale-up, you may use Acetic Anhydride as the solvent directly without DCM, but temperature control is more critical.[1]
Addition: Add Pyridine (7.5 g, 95 mmol) followed by dropwise addition of Acetic Anhydride (19.3 g, 190 mmol).
Reaction: Stir at room temperature for 4 hours. If the reaction is sluggish (checked by TLC), heat to 40°C.
Mechanistic Note: Pyridine acts as a nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate that rapidly acetylates the thiazole amine.[1]
Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The target ester usually precipitates as a white to off-white solid.[1]
Isolation: Filter the solid. Wash the cake with water (
mL) to remove residual pyridine and acetic acid.[1]
Drying: Dry in a vacuum oven at 45°C overnight.
Quality Control & Validation
To ensure the protocol was successful, verify the following analytical parameters.
Analytical Specifications
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Melting Point
248°C – 252°C
Capillary MP
Mass Spec (ESI)
LC-MS
Purity
> 98.0%
HPLC (C18, ACN/Water)
NMR Characterization (DMSO-
)
12.51 (s, 1H): Amide NH (Broad singlet, disappears with shake).[1]
Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or heat to reflux in if using solvent-free method.[1]
References
Dasatinib Intermediate Synthesis:
Weintraub, P. M., et al. "Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide."[1][10] Arkivoc, vol. 2010, no.[1][10] 6, pp. 32-38.[1][10]
Note: Describes the
-ethoxyacrylate route for the ethyl ester analog; chemistry is identical for methyl ester.
General Thiazole Synthesis (Hantzsch Modification):
Zhao, R., et al. "An efficient synthesis of 2-aminothiazole-5-carboxylates."[1] Tetrahedron Letters, vol. 42, no. 11, 2001, pp. 2101-2102.[1]
Acetylation Protocol Validation:
ChemicalBook. "2-(Acetylamino)-1,3-thiazole-5-carboxylic acid synthesis."[1][8]
Note: Provides physical data and confirmation of the acetylation conditions.[1]
Biological Relevance (Tiazofurin):
Robins, R. K., et al. "Synthesis and antitumor activity of 2-beta-D-ribofuranosylthiazole-4-carboxamide (tiazofurin)."[1] Journal of Medicinal Chemistry, vol. 25, no. 1, 1982, pp. 107-110.[1]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, remains a highly relevant and versatile method for the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, remains a highly relevant and versatile method for the construction of the thiazole nucleus.[1] This five-membered aromatic ring, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid core for the presentation of pharmacophoric groups underscores its importance. This guide provides an in-depth exploration of the Hantzsch synthesis specifically tailored for the preparation of thiazole-5-carboxylate esters, a class of compounds with significant applications in drug discovery and materials science.
The Strategic Importance of the Thiazole-5-Carboxylate Moiety
The ester functionality at the C5 position of the thiazole ring offers a versatile handle for further synthetic manipulations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, enabling the exploration of a wide range of chemical space in lead optimization campaigns. Furthermore, the electron-withdrawing nature of the carboxylate group can modulate the electronic properties of the thiazole ring, influencing its reactivity and biological activity.
The Core Reaction: Mechanism and Key Intermediates
The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2] In the context of producing 5-carboxylate esters, the α-halocarbonyl component is typically an α-halo-β-ketoester. The reaction proceeds through a well-established multi-step mechanism, which is crucial to understand for optimizing reaction conditions and troubleshooting.
The key steps of the mechanism are as follows:
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This initial step is a classic SN2 reaction, forming a thiouronium salt intermediate.[1][2]
Tautomerization: The thiouronium salt can exist in equilibrium with its tautomeric form, an enethiol.
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered heterocyclic intermediate, a thiazoline derivative.[1][2]
Dehydration and Aromatization: The final step involves the elimination of a molecule of water from the thiazoline intermediate. This dehydration leads to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[2]
Caption: Generalized workflow of the Hantzsch thiazole synthesis for 5-carboxylate esters.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt these methods to their specific needs.
Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol details the synthesis of a common and valuable building block in medicinal chemistry.
Reactants and Materials
Reagent
Molar Mass ( g/mol )
Density (g/mL)
Boiling Point (°C)
Hazards
Ethyl 2-chloroacetoacetate
164.59
1.187
194
Irritant, Lachrymator
Thiourea
76.12
1.405
Decomposes
Harmful if swallowed
Ethanol (absolute)
46.07
0.789
78
Flammable
Sodium Carbonate (Na₂CO₃)
105.99
2.54
851
Irritant
Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol.
Addition of α-Halo-β-ketoester: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product hydrohalide salt may form.
Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium carbonate to the reaction mixture with stirring until the pH is neutral to slightly basic (pH 7-8). This deprotonates the thiazole nitrogen, making the product less soluble in the aqueous-ethanolic mixture and causing it to precipitate.[2]
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting materials.
Drying and Characterization: Dry the product under vacuum to a constant weight. The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Causality Behind Experimental Choices:
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves both the thioamide and the α-halo-β-ketoester. Its boiling point allows for a convenient reaction temperature to drive the reaction to completion without significant decomposition of the reactants or products.
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack and the subsequent cyclization and dehydration steps, leading to a reasonable reaction rate.[2]
Sodium Carbonate Work-up: The initial product is often the hydrohalide salt of the thiazole, which is soluble in the reaction mixture. The addition of a weak base like sodium carbonate neutralizes the acidic salt, leading to the precipitation of the free base form of the thiazole, which is typically less soluble and allows for easy isolation by filtration.[1]
Process Optimization and Troubleshooting
The Hantzsch thiazole synthesis is generally a high-yielding reaction, but several parameters can be optimized to improve the outcome.
Solvent Selection: While ethanol is common, other polar solvents such as methanol or isopropanol can also be used.[1] The choice of solvent can influence the reaction rate and the solubility of the product. For some substrates, a mixture of solvents, such as ethanol/water, can be beneficial.[3]
Temperature Control: The reaction temperature is a critical parameter. While refluxing in ethanol is a standard condition, some reactions may proceed at lower temperatures over a longer period. Higher temperatures can sometimes lead to the formation of byproducts.
Catalysis: The Hantzsch synthesis can often be performed without a catalyst. However, in some cases, particularly with less reactive substrates, a mild acid or base catalyst can be employed to accelerate the reaction.[4] Green chemistry approaches have also explored the use of reusable solid acid catalysts.[3]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction
- Extend the reaction time. - Increase the reaction temperature. - Consider the use of a catalyst.
Product loss during work-up
- Ensure complete precipitation by adjusting the pH carefully. - Minimize the amount of solvent used for washing the product.
Formation of Side Products
Self-condensation of the α-halo-β-ketoester
- Add the α-halo-β-ketoester slowly to the solution of the thioamide.
Hydrolysis of the ester
- Ensure anhydrous reaction conditions.
Difficulty in Purification
Contamination with starting materials
- Optimize the reaction time to ensure complete conversion. - Use column chromatography for purification if recrystallization is ineffective.
Substrate Scope and Versatility
The Hantzsch synthesis of thiazole-5-carboxylate esters is applicable to a wide range of substrates. Various thioamides and α-halo-β-ketoesters can be employed to generate a diverse library of functionalized thiazoles.
Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Purification and Characterization
For many applications, the product obtained after filtration and washing is of sufficient purity. However, for more stringent requirements, further purification may be necessary.
Recrystallization: This is the most common method for purifying solid thiazole-5-carboxylate esters. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
Column Chromatography: For products that are oils or difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective purification technique.
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.
Mass Spectrometry: To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, C=N of the thiazole).
Melting Point Analysis: To assess the purity of solid products.
Green Chemistry Approaches
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the Hantzsch thiazole synthesis, this has included:
Use of Greener Solvents: Water or polyethylene glycol (PEG) have been explored as alternative solvents.[4]
Catalyst-Free Conditions: Many Hantzsch syntheses can be performed efficiently without a catalyst, reducing waste and cost.[6]
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[4]
One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel minimizes solvent usage and waste generation.[3]
By understanding the underlying principles and having access to robust protocols, researchers can effectively utilize the Hantzsch thiazole synthesis to create a diverse array of thiazole-5-carboxylate esters for their drug discovery and materials science endeavors.
References
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Google Patents. (2014, March 26).
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
Bouherrou, H., Rachedi, Y., Saidoun, A., Dumas, F., Demenceau, A., Abderrahmani, A., & Abdellaziz, L. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1450. [Link]
Hasan, M. M., & Kumar, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 70-80. [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Application Note: High-Throughput Synthesis of Thiazole Libraries Utilizing Methyl 2-Acetylamino-5-thiazolecarboxylate
Executive Summary The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in potent therapeutics such as Dasatinib (anti-cancer), Febuxostat (gout), and numerous antimicrobial agents.[1] This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in potent therapeutics such as Dasatinib (anti-cancer), Febuxostat (gout), and numerous antimicrobial agents.[1] This guide details the strategic use of Methyl 2-acetylamino-5-thiazolecarboxylate as a core scaffold for combinatorial library generation.[1]
While the free amine (Methyl 2-aminothiazole-5-carboxylate , CAS 6633-61-0) is the primary commercial starting material, its 2-acetylamino derivative serves as a critical "masked" intermediate.[1] The acetyl group protects the C2-amine during aggressive C5-ester manipulations, preventing side reactions (e.g., self-polymerization or N-acylation at the wrong site).[1] This protocol outlines the synthesis, validation, and diversification of this scaffold to generate high-purity amide and urea libraries.[1]
Chemical Reactivity Profile
The Methyl 2-acetylamino-5-thiazolecarboxylate scaffold offers two orthogonal diversity points, allowing for the rapid generation of
Primary Diversity Point. Undergoes hydrolysis to acid followed by amide coupling, or direct aminolysis.
C2
Acetamido
Protected Amine
Secondary Diversity Point. Stable to basic hydrolysis of the ester.[1] Can be hydrolyzed (acidic/basic) to reveal the free amine for urea/sulfonamide formation.[1]
Ring
Thiazole Core
Aromatic Heterocycle
Provides pi-stacking interactions and hydrogen bond acceptors (N3) in biological targets.
Mechanism of Action (Scaffold Logic)
The logic of this library relies on Orthogonal Deprotection .[1] The methyl ester at C5 is reactive enough for saponification but stable enough to survive the initial acetylation of the C2 amine.[1] Conversely, the acetamido group remains stable during the mild activation conditions used for C5-amidation, ensuring regiospecificity.[1]
Application Note: Library Synthesis Workflow
Diagram: Divergent Synthesis Strategy
The following flowchart illustrates the conversion of the commercial starting material into a diverse library.
Caption: Divergent synthesis workflow starting from CAS 6633-61-0 to generate orthogonal libraries.
Detailed Experimental Protocols
Protocol A: Scaffold Preparation (Scale-Up)
Objective: Synthesize 50g of Methyl 2-acetylamino-5-thiazolecarboxylate.
Reagents:
Methyl 2-aminothiazole-5-carboxylate (1.0 eq, CAS 6633-61-0).[1][2][3]
Acidify with 1N HCl to pH 3. The acid precipitates as a white solid.[1] Filter and dry.
Step 2: Amide Coupling (96-well block)
Stock Solution A: 0.2 M Scaffold Acid in DMF.
Stock Solution B: 0.2 M Diverse Amines (R1-NH2) in DMF.
Coupling Agent: HATU (1.1 eq) and DIPEA (3.0 eq).[1]
Workflow:
Dispense 500 µL of Stock A into each well.
Add coupling agents. Shake for 10 min.
Add 550 µL of Stock B (slight excess amine).
Shake at RT for 16 hours.
Purification: SPE (Solid Phase Extraction) using SCX-2 cartridges (traps excess amine) or prep-HPLC.[1]
Protocol C: C2-Diversification (Deacetylation)
Objective: Remove the acetyl group to expose the amine for further reaction.[1]
Reagents: 6N HCl (aqueous) or Hydrazine hydrate in Ethanol (mild method).[1]
Procedure:
Treat the C5-Amide library members with 6N HCl at 80°C for 2 hours.[1]
Note: Ensure the C5-amide bond is stable (secondary/tertiary amides are generally stable; ester linkers will hydrolyze).[1]
Neutralize with NaOH to release the free amine.[1]
Validation: LC-MS will show a mass shift of -42 Da (Loss of Acetyl).[1]
Quality Control & Validation Standards
To ensure "Trustworthiness" in your library, every plate must undergo random sampling QC.
QC Parameter
Acceptance Criteria
Method
Purity
> 85% (UV 254 nm)
LC-MS (Reverse Phase C18)
Identity
[M+H]+ ± 0.4 Da
ESI-MS
Solubility
Soluble at 10 mM in DMSO
Visual / Nephelometry
H-NMR
Distinct Singlet at ~2.2 ppm (Acetyl)
1H-NMR (DMSO-d6)
Self-Validating Check:
Before Deacetylation: Check for the Acetyl singlet (~2.2 ppm) in NMR.[1]
After Deacetylation: The singlet must disappear, and a broad NH2 peak should appear (usually 7.0–8.0 ppm in DMSO).[1]
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7567660, Methyl thiazole-2-carboxylate. Retrieved from [Link]
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825).[1] Journal of Medicinal Chemistry. (Contextual grounding on the 2-aminothiazole scaffold utility).
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry. (Demonstrates C5-amide and C2-amine functionalization).
Preparation of 2-Amino-thiazole-5-carboxylic Acid Derivatives via Novel Synthetic Routes
[1][2][3][4][5][6][7] Executive Summary & Strategic Importance The 2-aminothiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7]
Executive Summary & Strategic Importance
The 2-aminothiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster kinase inhibitors like Dasatinib (Sprycel®).[1] Classical synthesis (Hantzsch reaction) often requires the isolation of
-halo carbonyl intermediates, which are lachrymatory, unstable, and hazardous.[1]
This guide details a novel, one-pot, scalable protocol that circumvents the isolation of hazardous intermediates via in situ bromination.[1] This approach significantly enhances safety, yield, and process efficiency (Green Chemistry), making it suitable for both academic exploration and industrial scale-up.[1]
Retrosynthetic Analysis & Pathway Logic
Classical vs. Novel Route
Classical Route: Stepwise halogenation of
-keto esters Isolation of -halo ester Condensation with thiourea.
Flaws: High toxicity of
-halo esters, lower overall yield due to intermediate instability.[1]
Novel Route (Recommended): One-pot activation of vinyl ethers or
-keto esters using N-Bromosuccinimide (NBS) followed by immediate trapping with thiourea.[1]
Advantages: Atom economy, aqueous solvent compatibility, no isolation of lachrymators.[1]
Pathway Visualization
The following diagram illustrates the strategic difference between the classical and the novel one-pot approach.
Caption: Comparison of Classical (Red/Dashed) vs. Novel One-Pot (Blue/Solid) synthetic pathways.
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis of Ethyl 2-aminothiazole-5-carboxylate
Target: Core scaffold synthesis without isolating brominated intermediates.[1]
Scale: 100 mmol (Scalable to kg).
Appearance: Off-white to pale yellow crystalline solid.[1]
Melting Point: 158–160°C.
Purity: >98% (HPLC).
Protocol B: Derivatization to Amide (Dasatinib Intermediate)
Target: Functionalization of the carboxylic acid moiety.
Context: Direct coupling of the ester is difficult; hydrolysis followed by activation is preferred.
Methodology
Hydrolysis: Treat the ester from Protocol A with NaOH (2 eq) in EtOH/H2O at reflux for 2 hours. Acidify with HCl to precipitate 2-aminothiazole-5-carboxylic acid .
Activation: Suspend the acid in Thionyl Chloride (
) and reflux for 3 hours to generate the acid chloride. Note: Protect the 2-amino group if necessary, though the HCl salt often protects it sufficiently in situ.[1]
Coupling: React the acid chloride with 2-chloro-6-methylaniline in the presence of DIPEA (Diisopropylethylamine) in DCM at 0°C.
Mechanistic Insight & Troubleshooting
Reaction Mechanism
The efficiency of the one-pot method relies on the "In-Situ Trap" principle. The
-bromoaldehyde formed is highly reactive. By having water present, we facilitate the solubility of thiourea, while THF solubilizes the organic substrate.[1]
Caption: Sequential mechanistic steps in the one-pot synthesis.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Decomposition of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-bromo intermediate.
Ensure temperature is < 0°C during NBS addition. Do not delay thiourea addition.
Dark/Tar Product
Overheating during cyclization.
Limit reflux time to 2 hours; check oil bath temp.
Sticky Solid
Residual Succinimide.
Increase water wash volume during filtration; Succinimide is water-soluble.[1]
Incomplete Reaction
Old NBS (degraded).
Recrystallize NBS from water before use if it appears yellow/brown.
References
Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[1] Journal of Medicinal Chemistry. Link[1]
Liu, Y., et al. (2016).[1] "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc. Link[1]
Zhao, R., et al. (2001).[1] "A new facile synthesis of 2-aminothiazole-5-carboxylates." Tetrahedron Letters. Link
Wityak, J., et al. (2003).[1] "Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck."[4][1] Bioorganic & Medicinal Chemistry Letters. Link[1]
Bristol-Myers Squibb Co. (2008).[4] "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." U.S. Patent 7,408,069.[4] Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract & Strategic Overview
Thiazole carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in potent kinase inhibitors (e.g., Dasatinib), antivirals, and metabolic modulators. While solution-phase synthesis often suffers from laborious purification and poor solubility of intermediates, Solid-Phase Synthesis (SPS) offers a streamlined alternative.
This guide details two distinct strategies for synthesizing thiazole carboxamides on Rink Amide resin:
Route A (Modular Assembly): Coupling functionalized thiazole carboxylic acids to resin-bound amines. Best for generating libraries with diverse peptide/non-peptide tails.
Route B (On-Resin Hantzsch Cyclization): Constructing the thiazole ring directly on the solid support. Best for exploring diversity at the thiazole 2- and 4-positions.
Strategic Resin Selection
Resin Type
Loading (mmol/g)
Linker Stability
Application Logic
Rink Amide MBHA
0.5 – 0.7
Acid Labile (TFA)
Recommended. Yields C-terminal primary amides directly upon cleavage. High chemical stability during Hantzsch cyclization (heating).
Wang Resin
0.6 – 1.0
Acid Labile (TFA)
Yields C-terminal carboxylic acids. Use only if the target is a thiazole acid, not an amide.
2-Chlorotrityl
1.0 – 1.6
Very Acid Labile (1% TFA)
Useful for protecting group retention, but often too labile for the heat required in Hantzsch cyclization.
Route A: Modular Assembly (Peptide-Like Coupling)
Concept: This method treats the thiazole moiety as a modified amino acid. It is the most robust method for high-throughput library generation.
Weigh 200 mg of Rink Amide resin into a fritted polypropylene syringe reactor.
Swell: Add DCM (3 mL) and shake for 30 min. Drain. Repeat with DMF (3 mL) for 15 min.
Deprotect: Add 20% Piperidine in DMF (3 mL). Shake for 5 min. Drain. Add fresh 20% Piperidine (3 mL) and shake for 15 min.
Wash: Drain and wash with DMF (3 x 3 mL), DCM (3 x 3 mL), and DMF (3 x 3 mL).
QC Check: Perform a Kaiser Test (Ninhydrin). Blue beads = Free amine (Proceed).
Step 2: Thiazole Coupling
Expert Note: Thiazole carboxylic acids are less reactive than standard amino acids due to the electron-withdrawing nature of the heterocycle. HATU is preferred over DIC/HOBt for this step to prevent incomplete coupling.
Activation: In a separate vial, dissolve the Thiazole Carboxylic Acid (4.0 equiv relative to resin loading) and HATU (3.9 equiv) in minimal anhydrous DMF.
Add DIEA (8.0 equiv) to the vial. The solution should turn yellow. Activate for 2 minutes.
Coupling: Transfer the activated solution to the resin syringe.
Incubation: Shake at room temperature for 2–4 hours.
Wash: Drain and wash with DMF (4 x 3 mL).
QC Check: Perform a Kaiser Test. Colorless beads = Complete coupling. If blue, repeat coupling.
Step 3: Elongation (Optional)
If the thiazole has an Fmoc-protected amine (e.g., Fmoc-2-aminothiazole-4-carboxylic acid), repeat Step 1 to deprotect and couple subsequent diversity elements (acids, sulfonyl chlorides, isocyanates).
Route B: On-Resin Hantzsch Cyclization
Concept: This advanced protocol constructs the thiazole ring in situ by reacting a resin-bound thiourea with an
-haloketone. This allows for deep structural diversity at the thiazole core.
Mechanism & Workflow
The synthesis relies on the reaction of a resin-bound thiourea (generated from the resin amine) with a solution-phase
-bromoketone.
Figure 1: Workflow for on-resin Hantzsch thiazole construction.
Step-by-Step Protocol
Step 1: Formation of Resin-Bound Thiourea
Prepare Resin: Swell and deprotect Rink Amide resin (as in Route A).
Reagent Prep: Prepare a solution of Fmoc-isothiocyanate (Fmoc-NCS) (3.0 equiv) in DCM.
Note: If Fmoc-NCS is unavailable, generate it in situ: React Fmoc-Cl with KSCN in EtOAc, filter, and evaporate.
Coupling: Add Fmoc-NCS solution to the resin. Shake for 1 hour at RT.
Wash: DMF (3x), DCM (3x).
Fmoc Removal: Treat with 20% Piperidine/DMF to remove the Fmoc group from the thiourea, exposing the free thioamide-like terminus (Resin-NH-CS-NH2).
Reaction: Add the solution to the resin-bound thiourea.
Heat: Shake at 70°C for 4–6 hours.
Critical Control: Ensure the reaction vessel is vented or pressure-rated. Rink Amide resin is stable at this temperature; Trityl resins may degrade.
Wash: Extensive washing with DMF (5x) is required to remove excess bromoketone.
Cleavage & Isolation (Common to Both Routes)
Cleavage Cocktail Formulation
The choice of cocktail depends on the amino acid side chains present in your molecule.
Component
Standard Cocktail (No sensitive residues)
Reagent K (For Met, Cys, Trp, Tyr)
Function
TFA
95%
82.5%
Cleaves linker & protecting groups
TIS (Triisopropylsilane)
2.5%
--
Scavenger (Hydride source)
Water
2.5%
5%
Scavenger (t-Butyl cations)
Thioanisole
--
5%
Scavenger (Met protection)
EDT (Ethanedithiol)
--
2.5%
Scavenger (Trp/Cys protection)
Phenol
--
5%
Scavenger (Tyr protection)
Protocol
Wash: Wash resin with DCM (3x) to remove all traces of DMF (DMF interferes with TFA cleavage and evaporation). Dry resin under nitrogen flow for 10 min.
Cleave: Add the Cleavage Cocktail (10 mL per 1g resin). Shake for 2 hours at RT.
Filter: Collect the filtrate. Wash resin with 1 mL neat TFA. Combine filtrates.
Precipitate: Add the filtrate dropwise into ice-cold Diethyl Ether (10x volume). The product should precipitate as a white/off-white solid.
Isolate: Centrifuge (3000 rpm, 5 min), decant ether, and dry the pellet.
Purification: Dissolve in Water/Acetonitrile and purify via Preparative HPLC (C18 column).
Troubleshooting & Optimization
Common Failure Modes
Observation
Probable Cause
Corrective Action
Kaiser Test stays Blue (Route A)
Steric hindrance or aggregation
Use Double Coupling (repeat step). Switch solvent to NMP. Add 0.1M LiCl to disrupt aggregation.
Low Yield (Route B)
Incomplete cyclization
Increase temperature to 80°C. Ensure -bromoketone is fresh (not degraded/colored).
Product Alkylation (Trp/Met)
Scavenger failure
Use Reagent K . Ensure cleavage time does not exceed 3 hours.
Racemization
Base-catalyzed proton abstraction
Use Oxyma Pure/DIC instead of HATU/DIEA for chiral amino acids coupled to the thiazole.
References
Library Construction Strategy:
Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science/PubMed.
[Link] (Verified Source via Search 1.13)
Hantzsch Mechanism & Green Chemistry:
ResearchGate. (2021). New methods for the rapid synthesis of thiazoles.
[Link] (Verified Source via Search 1.12)
Technical Notes & Optimization
Troubleshooting
Purification of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester by recrystallization
This guide is structured as a Tier-2 Technical Support resource for process chemists and researchers. It focuses on the purification of Methyl 2-acetamido-5-thiazolecarboxylate (also known as 2-Acetylamino-5-thiazolecarb...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier-2 Technical Support resource for process chemists and researchers. It focuses on the purification of Methyl 2-acetamido-5-thiazolecarboxylate (also known as 2-Acetylamino-5-thiazolecarboxylic acid methyl ester), a key intermediate in the synthesis of antiviral and metabolic disease therapeutics.
Based on the solubility profile of acetamidothiazoles, the most robust solvent system is Anhydrous Ethanol or Methanol . While the compound is sparingly soluble in these solvents at room temperature, the amide functionality allows for significant solubility enhancement at reflux temperatures.
Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Ethanol (10 mL per gram of solid) . Note: This is a starting ratio; more may be needed.
Heat to reflux (approx. 78°C).
Checkpoint: If solids remain after 15 minutes of reflux, add Ethanol in 10% increments until fully dissolved.
Clarification (The "Hot Filtration" Step):
If the solution is dark/colored: Remove heat source briefly. Add activated carbon (5-10 wt% relative to crude mass).
Reflux for an additional 10 minutes.
Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles. Speed is critical to prevent premature crystallization on the filter.
Crystallization (Controlled Cooling):
Allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.
Once ambient temperature is reached and crystals form, cool further to 0-4°C in an ice bath for 30 minutes to maximize yield.
Isolation:
Filter the white/off-white needles using vacuum filtration.
Wash: Rinse the filter cake with cold Ethanol (0°C).
Dry: Dry in a vacuum oven at 45-50°C for 6-12 hours.
Process Logic & Decision Tree
The following diagram illustrates the decision-making process during purification, specifically addressing the "Oiling Out" phenomenon common with amides.
Caption: Workflow logic for handling solubility limits and phase separation (oiling out) during thiazole ester purification.
Troubleshooting Center (Q&A)
Issue A: "My product is oiling out (forming a separate liquid layer) instead of crystallizing."
Diagnosis: This is a common issue with acetamido compounds. It occurs when the compound's melting point is depressed by impurities or solvent saturation, causing it to separate as a liquid before it can nucleate as a solid [1].
Corrective Actions:
The Seeding Trick: Reheat the mixture until the oil redissolves. Allow it to cool just until it becomes slightly cloudy (the metastable zone). Immediately add a few "seed" crystals of pure product. This provides a template for crystallization, bypassing the liquid phase.
Increase Solvent Volume: You may be operating at a concentration where the saturation temperature is higher than the "oiling out" temperature. Dilute the solution by 20% with hot ethanol.
Change Solvent System: Switch to Ethyl Acetate/Hexane . Dissolve in minimum hot Ethyl Acetate, then add hot Hexane dropwise until persistent cloudiness appears. Cool slowly.
Issue B: "The crystals are still yellow/brown after recrystallization."
Diagnosis: Thiazoles are prone to oxidation, forming conjugated oligomers that are highly colored.
Corrective Actions:
Carbon Treatment: Ensure you used Activated Carbon (Step 2 of Master Protocol). If you did, try a finer grade or increase the amount to 10 wt%.
Acid Wash: If the color persists, the impurity might be basic (e.g., unreacted aminothiazole). Wash the crystallized solid with cold, dilute aqueous acid (0.1 M HCl) followed by water, before the final drying step. Warning: Do this quickly to avoid hydrolyzing the ester.
Issue C: "My yield is very low (<50%)."
Diagnosis: The compound is likely too soluble in the mother liquor at room temperature.
Corrective Actions:
Anti-Solvent Addition: After the initial cooling, add Water dropwise to the ethanol filtrate. Water acts as a strong anti-solvent for this hydrophobic ester. Stop adding water when a heavy precipitate forms.
Second Crop: Evaporate the mother liquor to half its volume and cool again to harvest a "second crop" of crystals (Note: This crop usually has lower purity).
Technical Data & Solvent Selection
Solubility Profile for Methyl 2-acetamido-5-thiazolecarboxylate
Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
Ethanol
High
Low
Excellent
Best balance of yield/purity. Anhydrous preferred.
Methanol
Very High
Moderate
Good
Risk of lower yield due to high cold solubility.
Ethyl Acetate
Moderate
Low
Good
Good for removing polar impurities.
Water
Insoluble
Insoluble
Anti-Solvent
Use only to force precipitation.
DMF/DMSO
High
High
Poor
Too soluble; difficult to recover product.
Critical Parameter: Melting Point Verification
Expected MP: High melting solid (typically >200°C for acetamido thiazole esters, though specific polymorphs vary).
Validation: If your MP is <180°C, you likely have significant unreacted amine (MP ~95°C for 2-amino-5-methylthiazole analogues [2]) or solvent occlusion.
References
Vertex AI Search. (2024). Recrystallization solvent for 2-Acetylamino-5-thiazolecarboxylic acid methyl ester. [Search Result Snippets 1.1, 1.6].
PubChem. (2025).[1][2] 2-Amino-5-methylthiazole Compound Summary. Retrieved from [Link]
Preventing byproduct formation in the synthesis of thiazole-5-carboxylates
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of thiazole-5-carboxylates. This guide is designed for researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of thiazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding necessary to anticipate, diagnose, and resolve common issues encountered during your experiments, particularly the formation of unwanted byproducts.
I. Understanding the Core Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is the cornerstone for constructing the thiazole-5-carboxylate core. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the common intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, the key reactants are typically ethyl 2-chloroacetoacetate and thiourea.
The reaction proceeds through a well-established multi-step mechanism, beginning with a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1] While this reaction can be high-yielding, several potential side reactions can lead to the formation of impurities that complicate purification and reduce overall yield.
II. Troubleshooting Guide: Common Byproducts and Their Prevention
This section addresses the most frequently encountered byproducts in the synthesis of thiazole-5-carboxylates. Each entry is formatted as a question you might ask when facing a specific experimental challenge.
FAQ 1: My NMR shows a mixture of isomers. How can I synthesize the correct 2-aminothiazole regioisomer exclusively?
Issue: You are using a substituted thiourea and obtaining a mixture of the desired 2-(substituted-amino)thiazole and a 3-substituted-2-iminothiazole byproduct.
Root Cause Analysis: This issue of regioselectivity is a classic challenge in the Hantzsch synthesis when using N-monosubstituted thioureas. The thioamide has two nucleophilic nitrogen atoms, and the intramolecular cyclization can occur through either nitrogen. The reaction conditions, particularly the pH, play a critical role in determining the outcome.[2]
Acidic Conditions: Under acidic conditions, the reaction is more likely to produce a mixture of isomers, often favoring the thermodynamically less stable but kinetically favored 3-substituted-2-iminothiazole.[2]
Neutral to Basic Conditions: In a neutral or slightly basic medium, the reaction overwhelmingly favors the formation of the desired 2-(substituted-amino)thiazole isomer.[3]
Strategic Prevention and Resolution:
pH Control: The most effective way to ensure the formation of the 2-aminothiazole is to maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by:
Using a non-acidic solvent.
Adding a mild, non-nucleophilic base to the reaction mixture. Common choices include sodium carbonate or sodium bicarbonate.
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used and are generally effective when paired with a base.
Illustrative Workflow for Regiocontrol:
Caption: Regioselectivity in Hantzsch Synthesis.
FAQ 2: My reaction is sluggish, and I'm isolating a significant amount of a polar, unstable intermediate. What is it and how do I convert it to my final product?
Issue: The reaction does not go to completion, and a major byproduct is observed that appears to be the thiazole precursor before dehydration.
Root Cause Analysis: The final step in the Hantzsch synthesis is the dehydration of a 4-hydroxythiazoline intermediate. This step is often the rate-limiting step of the reaction sequence. If the reaction conditions are not sufficiently forcing (e.g., low temperature, insufficient acid or base catalyst), this intermediate can accumulate.
Strategic Prevention and Resolution:
Thermal Promotion: Increasing the reaction temperature is often sufficient to drive the dehydration to completion. Refluxing in a suitable solvent like ethanol is a common practice.
Chemical Dehydration: If heat alone is insufficient, a chemical dehydrating agent can be employed in a separate step. A well-established method involves treating the isolated hydroxythiazoline intermediate with trifluoroacetic anhydride and pyridine.
Optimized Protocol for Dehydration:
Step
Action
Rationale
1
Isolate the crude 4-hydroxythiazoline intermediate by removing the reaction solvent.
Provides a concentrated starting material for the dehydration step.
2
Dissolve the intermediate in a suitable solvent such as dichloromethane.
Ensures a homogeneous reaction mixture.
3
Add trifluoroacetic anhydride and pyridine at a low temperature (e.g., 0 °C).
Activates the hydroxyl group for elimination. Pyridine acts as a base to neutralize the generated acid.
4
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Drives the dehydration reaction.
5
Perform an aqueous workup to remove the reagents and isolate the desired thiazole-5-carboxylate.
Purifies the product.
FAQ 3: My yield is consistently low, and I suspect my starting materials are degrading. What are the likely side reactions and how can I mitigate them?
Issue: Low yields of the desired thiazole-5-carboxylate are obtained, and the reaction mixture contains multiple unidentifiable byproducts or appears as a "tar".
Root Cause Analysis: Low yields can stem from several side reactions involving the starting materials:
Dehalogenation of the α-haloketone: The α-haloketone can undergo reductive dehalogenation, especially in the presence of certain nucleophiles or impurities.
Oxidative Dimerization of Thioamide: In the presence of oxidizing agents, thioamides can dimerize to form 3,5-disubstituted-1,2,4-thiadiazoles. While not the most common byproduct in Hantzsch synthesis, it can occur if the reaction is not performed under an inert atmosphere or if oxidizing impurities are present.
Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.
Strategic Prevention and Resolution:
Purity of Starting Materials: Ensure the α-haloketone and thioamide are of high purity. If preparing the α-haloketone in situ, ensure the complete consumption of the halogenating agent before adding the thioamide.
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions, including the dimerization of the thioamide.
Controlled Addition of Reagents: Adding the α-haloketone dropwise to a solution of the thioamide and base can help to minimize its self-condensation by keeping its concentration low at any given time.
Optimized Reaction Conditions: Adhering to established, optimized protocols is crucial. For instance, a patented method for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate specifies a reaction temperature of 60-70 °C and the use of a catalytic amount of sodium carbonate.[4]
Technical Support Center: Synthesis of Substituted Thiazole Esters
Welcome to the technical support center for the synthesis of substituted thiazole esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of substituted thiazole esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole chemistry. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth explanations grounded in established chemical principles. Our goal is to provide you with the expertise and validated protocols necessary to overcome synthetic hurdles and achieve your target molecules efficiently.
Question 1: My Hantzsch thiazole synthesis is resulting in very low yields or failing to proceed. What are the common causes and how can I troubleshoot this?
Low yields in a Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone (or α-haloester) with a thioamide, can often be traced back to several key factors. While generally a high-yielding reaction, its success is contingent on the quality of starting materials, reaction conditions, and the specific substrates used.[1][2]
Causality & Troubleshooting:
Purity and Stability of Starting Materials:
α-Haloester/Ketone: These reagents can be unstable and prone to self-condensation or decomposition, especially if they are impure or have been stored improperly. It is crucial to use freshly prepared or purified α-haloesters. The presence of impurities can lead to a host of side reactions, consuming your starting material and complicating purification.
Thioamide: Similarly, the purity of the thioamide is paramount. Impurities can interfere with the initial nucleophilic attack on the α-haloester.
Reaction Conditions:
Solvent Choice: The polarity of the solvent plays a critical role. Protic solvents like ethanol or methanol are commonly used and often facilitate the reaction.[1] However, for less reactive substrates, a higher boiling point solvent such as DMF or dioxane might be necessary to drive the reaction to completion.
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating, some require elevated temperatures.[3] A systematic increase in temperature should be explored. Conversely, excessive heat can lead to decomposition and the formation of tar-like byproducts.
Reaction Time: Insufficient reaction time is a common reason for low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Substrate-Specific Issues:
Steric Hindrance: Bulky substituents on either the α-haloester or the thioamide can significantly slow down the initial SN2 reaction and subsequent cyclization. In such cases, longer reaction times, higher temperatures, or the use of a stronger base might be necessary.
Electronic Effects: Electron-withdrawing groups on the thioamide can decrease its nucleophilicity, hindering the initial attack on the α-haloester. Conversely, electron-donating groups can enhance reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Section 2: Side Product Formation
Question 2: I am observing significant side product formation in my thiazole ester synthesis. What are the likely impurities and how can I minimize them?
The formation of side products is a frequent challenge, particularly when dealing with the multi-step nature of thiazole synthesis.[1] Understanding the potential side reactions is key to mitigating their formation.
Common Side Products and Their Origins:
Formation of Oxazoles or Imidazoles: If the reaction mixture contains sources of oxygen or nitrogen nucleophiles other than the thioamide, the corresponding oxazoles or imidazoles can form. This is particularly relevant if using ammonia or amines in subsequent steps.
Dimerization or Polymerization of Starting Materials: As mentioned, α-haloesters can undergo self-condensation, especially in the presence of a base. Thioamides can also react with themselves under certain conditions.
Formation of Isomeric Products: In the Hantzsch synthesis with N-substituted thioureas, there is a possibility of forming two different regioisomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The reaction conditions, particularly the pH, can influence the product distribution.[4] Acidic conditions have been shown to favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[4]
Strategies for Minimizing Side Products:
Control of Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of the thioamide can sometimes help to drive the reaction to completion and minimize side reactions of the α-haloester.
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions more than the desired reaction.
Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
pH Control: For reactions involving N-substituted thioureas, carefully controlling the pH can direct the regioselectivity of the cyclization.[4]
Data Table: Effect of Conditions on Isomer Formation
Condition
Predominant Isomer
Rationale
Neutral Solvent
2-(N-substituted amino)thiazole
Favors nucleophilic attack of the thioamide nitrogen.
Acidic Conditions (e.g., 10M HCl)
3-substituted 2-imino-2,3-dihydrothiazole
Protonation of the thioamide can alter the site of cyclization.[4]
Section 3: Purification Challenges
Question 3: My crude thiazole ester is difficult to purify. What are some effective purification strategies?
The purification of substituted thiazole esters can be challenging due to their polarity and potential for co-elution with starting materials or side products.
Recommended Purification Techniques:
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation.
Column Chromatography: This is the most common method for purifying liquid or non-crystalline solid products.
Stationary Phase: Silica gel is typically the stationary phase of choice.
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The exact solvent system will depend on the polarity of your specific thiazole ester.
TLC Analysis: Before running a column, it is essential to determine the appropriate solvent system using TLC. The ideal solvent system will give a good separation between your product and impurities, with an Rf value for the product of around 0.3-0.4.
Acid-Base Extraction: If your thiazole contains a basic nitrogen atom, you can use an acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The thiazole will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaHCO3) to regenerate the neutral thiazole, which can then be extracted back into an organic solvent.
Experimental Protocol: General Column Chromatography for Thiazole Esters
Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent.
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
Elute the Column: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Characterization Issues
Question 4: I am having trouble confirming the structure of my synthesized thiazole ester. What are the key spectroscopic signatures I should look for?
unambiguous characterization of your final product is crucial. A combination of spectroscopic techniques is typically required to confirm the structure of a substituted thiazole ester.[5]
Key Spectroscopic Data:
1H NMR Spectroscopy:
Thiazole Ring Protons: The chemical shifts of the protons on the thiazole ring are characteristic and typically appear in the aromatic region (7-9 ppm).[6] The exact chemical shift will depend on the substituents.
Ester Protons: Look for the characteristic signals of the ester group (e.g., a quartet and a triplet for an ethyl ester).
Substituent Protons: The signals for the other substituents on the ring should also be present and their integration should be consistent with the expected structure.
13C NMR Spectroscopy:
Thiazole Ring Carbons: The carbon atoms of the thiazole ring will have distinct chemical shifts, which can be predicted using computational software or compared to literature values for similar compounds.
Ester Carbonyl: The carbonyl carbon of the ester group will typically appear around 160-170 ppm.
Infrared (IR) Spectroscopy:
C=O Stretch: A strong absorption band for the ester carbonyl group should be present around 1700-1750 cm-1.
C=N and C=C Stretches: The thiazole ring will show characteristic stretching vibrations in the fingerprint region (typically 1400-1600 cm-1).
Mass Spectrometry (MS):
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of your target compound.
Fragmentation Pattern: The fragmentation pattern can provide additional structural information.
Example 1H NMR Data for a Substituted Thiazole Ester:
Proton
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Thiazole H-5
7.85
s
-
Ar-H
7.2-7.4
m
-
O-CH2-
4.35
q
7.1
-CH3
1.38
t
7.1
Workflow for Structural Confirmation:
Caption: Integrated approach for spectroscopic characterization.
References
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. (2022-05-17). Available from: [Link]
Ma, X., et al. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 2020.
PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (RSC Publishing). Available from: [Link]
IOP Publishing. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2025-08-10).
MDPI. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2025-11-13).
ijarsct.
MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Available from: [Link]
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. (2020-12-06). Available from: [Link]
bepls.
PMC. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]
Biological Activity Profile: 2-Aminothiazoles vs. N-Acetylated Derivatives
Topic: Biological Activity of Acetylated vs. Non-Acetylated 2-Aminothiazoles Content Type: Publish Comparison Guide [1][2][3] Executive Summary The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Acetylated vs. Non-Acetylated 2-Aminothiazoles
Content Type: Publish Comparison Guide
[1][2][3]
Executive Summary
The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for drugs ranging from antibiotics (Sulfathiazole) to kinase inhibitors (Dasatinib).[1][2] The functionalization of the C2-amino group—specifically acetylation—acts as a critical molecular switch.
While the non-acetylated (free amine) form often exhibits higher intrinsic potency in initial in vitro screens due to its capacity as a strong hydrogen bond donor, it is frequently plagued by poor metabolic stability and "pan-assay interference" (PAINS) behavior.[1] Conversely, N-acetylated derivatives (amides) typically demonstrate improved lipophilicity, enhanced metabolic stability, and greater selectivity for ATP-binding pockets in kinases, albeit sometimes with a trade-off in absolute potency depending on the steric constraints of the target.[1]
This guide objectively compares these two forms, analyzing their structure-activity relationships (SAR), mechanistic differences, and experimental performance.[1]
Chemical & Structural Basis of Activity[2][5][6][7]
The transition from a free amine to an acetamide fundamentally alters the physicochemical profile of the molecule.
Can induce "folded" conformations necessary for specific pockets.[1]
Structural Visualization: Hinge Binding Mode
In kinase inhibitors (e.g., CDK2, Src), the 2-aminothiazole moiety often binds to the "hinge region" of the protein. The acetylation state dictates the H-bond network.
Caption: Acetylation introduces a carbonyl acceptor, allowing for reciprocal hydrogen bonding (donor-acceptor pair) with backbone residues in the kinase hinge region, often increasing specificity.[1]
Comparative Biological Performance[1][2][3][10]
A. Anticancer Activity (Kinase Inhibition)
The 2-aminothiazole scaffold is central to ATP-competitive inhibitors.[1]
Non-Acetylated: Often shows high promiscuity.[1] The free amine can react non-specifically or bind to multiple kinases with low selectivity.
Acetylated: Acetylation (or bioisosteric replacement with amides) is crucial for CDK2 and Src kinase inhibition.[1]
Case Study: In the development of CDK2 inhibitors, simple 2-aminothiazoles were metabolically unstable.[3] Acetylation (and subsequent modification to oxazoles) stabilized the compound.[1][3][4] The acetamide group allows the molecule to adopt a "folded" conformation, forming a critical H-bond bridge with Leu83 .
Data Comparison: Antiproliferative Activity (IC50 in
M)
Representative data synthesized from SAR studies on CDK2/Src inhibitors.[1]
Here, the trend often reverses or depends heavily on the specific acyl chain.[6]
Non-Acetylated: Many simple 2-aminothiazoles exhibit weak to moderate baseline activity against Gram-positive bacteria (S. aureus).[1]
Acetylated: Simple acetylation (acetyl group) often abolishes antimicrobial activity.[1] However, acetylation with functionalized chains (e.g., chloroacetyl, 2-chloro-N-(thiazol-2-yl)acetamide) dramatically restores and enhances activity, likely due to the alkylating potential of the alpha-halo amide rather than the thiazole core itself.[1]
Metabolic Stability & Toxicity (The "Toxicophore" Problem)
One of the strongest arguments for acetylation is the mitigation of toxicity.
The Problem: The free 2-aminothiazole ring is a structural alert. It is bioactivated by Cytochrome P450 enzymes (CYP450) to form reactive intermediates (epoxides or imine methides) that covalently bind to proteins (glutathione depletion), leading to hepatotoxicity.[1]
The Solution: Acetylation "masks" the amine, reducing the electron density of the ring and preventing immediate oxidation. While simple acetamides can be hydrolyzed back to the amine by esterases/amidases, sterically hindered amides (e.g., cyclopropyl amides) or bioisosteres are used in drug design to permanently block this pathway.[1]
Caption: Acetylation protects the thiazole ring from rapid metabolic bioactivation, reducing the risk of idiosyncratic toxicity associated with the free amine.[1]
Experimental Protocols
A. Synthesis: Acetylation of 2-Aminothiazole
Objective: Synthesize N-(thiazol-2-yl)acetamide for comparative testing.
Reagents: 2-Aminothiazole (1.0 eq), Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq), Pyridine (solvent/base) or Triethylamine/DCM.[1]
Procedure (Green Method):
Dissolve 2-aminothiazole (10 mmol) in dry dichloromethane (DCM).
Readout: Visual turbidity or Resazurin dye (Blue -> Pink indicates growth).[1] The MIC is the lowest concentration with no visible growth.
References
Das, J., et al. (2006).[1][7] "2-aminothiazole as a novel kinase inhibitor template.[8][1][7][9] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link
Ayati, A., et al. (2015).[1] "Recent applications of 2-aminothiazoles in drug discovery." European Journal of Medicinal Chemistry. Link
Kim, K. S., et al. (2002).[1][4] "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry. Link[1]
Nevagi, R. J. (2014).[1][10][6] "Biological and medicinal significance of 2-aminothiazoles." Der Pharmacia Lettre. Link
Chimenti, F., et al. (2011).[1] "Synthesis and antimicrobial activity of novel 2-aminothiazole derivatives." Journal of Heterocyclic Chemistry. Link[1]
Executive Summary Thiazoles are pharmacologically privileged scaffolds found in essential therapeutics, including the antiretroviral Ritonavir , the antineoplastic Dasatinib , and the antibiotic Sulfathiazole . For drug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiazoles are pharmacologically privileged scaffolds found in essential therapeutics, including the antiretroviral Ritonavir , the antineoplastic Dasatinib , and the antibiotic Sulfathiazole . For drug development professionals, the choice of synthesis method is rarely "one size fits all"; it is a strategic decision balancing atom economy , reagent toxicity , and late-stage functionalization needs.
This guide objectively compares three distinct synthetic pathways:
The Classical Hantzsch Synthesis: The robust, historical gold standard.
One-Pot Oxidative Cyclization: The safer, "pot-economy" alternative avoiding lachrymators.
Pd-Catalyzed C-H Activation: The modern approach for late-stage scaffold diversification.
Method 1: The Gold Standard (Hantzsch Synthesis)
Best For: Early-stage building block synthesis, high reliability, and scale-up.
Mechanistic Insight
The Hantzsch synthesis remains the most widely used method due to its thermodynamic driving force. It involves the condensation of an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-haloketone with a thioamide (or thiourea).[1] The reaction proceeds via an displacement of the halide by the sulfur nucleophile, followed by an intramolecular condensation to close the ring.
Critical Causality: The reaction is driven by the formation of the aromatic thiazole ring. However, the reliance on
-haloketones is a major liability; these precursors are potent lachrymators and often unstable.
Visualized Mechanism
Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis showing the critical dehydration step.
Self-Validating Protocol
Reference Standard: Adapted from experimental data in J. Chem. Educ. and standard organic texts.
Reagents:
2-Bromoacetophenone (5.0 mmol, 0.995 g)
Thiourea (7.5 mmol, 0.570 g)
Ethanol (Absolute, 10 mL)
Workflow:
Setup: Dissolve 2-bromoacetophenone in ethanol in a 50 mL round-bottom flask. Add thiourea in one portion.
Reaction: Heat to reflux (approx. 78°C) for 60 minutes.
Validation Check: The reaction mixture should turn from a clear solution to a suspension as HBr salts form. TLC (50% EtOAc/Hexane) should show the disappearance of the starting ketone (
) and the appearance of a baseline salt spot.
Workup: Cool to room temperature. Pour the mixture into 50 mL of 5%
solution.
Validation Check: Vigorous bubbling (
) and immediate precipitation of the free base thiazole solid confirms successful neutralization.
Isolation: Filter the precipitate, wash with cold water (3x 10 mL), and recrystallize from ethanol/water.
Method 2: One-Pot Oxidative Cyclization (The "Green" Route)
Best For: Avoiding toxic precursors, green chemistry compliance, and rapid library generation.
Mechanistic Insight
This method bypasses the isolation of the unstable
-haloketone. Instead, a methyl ketone is halogenated in situ (using Iodine or NBS) and immediately trapped by the thiourea.
Expert Note: The use of molecular iodine (
) acts as both the halogen source and a Lewis acid catalyst, often resulting in cleaner reaction profiles than the classical Hantzsch method.
Self-Validating Protocol
Reference Standard: Method adapted from Roger et al. and modern "pot-economy" literature.
Reagents:
Acetophenone (1.0 mmol)
Thiourea (2.0 mmol)
Iodine (
) (1.0 mmol)
Solvent: DMSO (2 mL) - Acts as solvent and oxidant regenerator.
Workflow:
Setup: Combine acetophenone, thiourea, and iodine in a sealed tube.
Reaction: Heat at 100°C for 3-4 hours.
Validation Check: The deep purple color of iodine will fade to a pale orange/yellow as it is consumed and converted to iodide species.
Workup: Dilute with aqueous
(thiosulfate) to quench residual iodine (restoring clear color) and extract with ethyl acetate.
Purification: Silica gel chromatography is usually required, unlike the precipitation method of the Hantzsch synthesis.
Best For: Diversifying existing thiazole cores in drug discovery (SAR studies).
Mechanistic Insight
Direct arylation avoids pre-functionalizing the thiazole ring with organometallics (e.g., stannanes for Stille coupling). It relies on the acidity of the C-5 proton.
Regioselectivity Warning: Under Pd-catalysis, the C-5 position is favored due to electrophilic palladation mechanisms. However, changing to Cu-catalysis can sometimes switch selectivity or favor C-2 depending on the substrate's acidity.
Visualized Workflow
Figure 2: Workflow for Ligand-Free Pd-Catalyzed C-H Arylation.
Self-Validating Protocol
Reference Standard: Roger et al., J. Org.[2] Chem. 2009 (Ligand-free protocol).
Reagents:
Thiazole derivative (1.5 mmol)
Aryl Bromide (1.0 mmol)
(0.01 - 0.05 mmol, 1-5 mol%)
Potassium Acetate (KOAc) (2.0 mmol)
DMA (Dimethylacetamide) (Dry, 3 mL)
Workflow:
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. This is critical;
can poison the catalyst or promote homocoupling.
Reaction: Add reagents and heat to 130°C for 16 hours.
Validation Check: The formation of a Palladium black precipitate early in the reaction (first 30 mins) suggests catalyst decomposition and failure. The solution should remain dark but homogeneous initially.
Workup: Filter through a Celite pad to remove Pd residues. Evaporate solvent under high vacuum.
Comparative Analysis
The following table contrasts the performance metrics of the three methods.
Feature
Hantzsch Synthesis
One-Pot Oxidative
Pd-Catalyzed C-H Activation
Primary Use Case
Bulk synthesis of core rings
Green synthesis / Library gen
Late-stage SAR diversification
Yield Range
Excellent (85-99%)
Good (70-90%)
Moderate to Good (50-85%)
Atom Economy
Poor (Loss of , )
Moderate
High (Loss of only)
Reagent Toxicity
High (-haloketones)
Low (Ketones + )
Moderate (Pd metals, DMA)
Scalability
High (Precipitation workup)
Moderate (Chromatography needed)
Low (Cost of catalyst)
Regiocontrol
Perfect (Dictated by precursors)
Perfect (Dictated by precursors)
Variable (C5 vs C2 competition)
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal synthetic route for your target molecule.
Figure 3: Decision matrix for selecting the optimal thiazole synthesis pathway.
References
Hantzsch, A. (1887). Ueber die Synthese des Thiazols (On the synthesis of thiazole). Justus Liebigs Annalen der Chemie, 249(1), 1-31.
Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[2]
Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles using iodine and thiourea.[3] Synthetic Communications. (Referencing general oxidative methodologies).
Ma, B.-B., et al. (2019).[4] Direct C-H bond (hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes.[4] Chemistry of Heterocyclic Compounds.[1][5][6][7][8][9][10]
BenchChem. (2025).[8] A Comparative Guide to Novel Thiazole Synthesis Methodologies.
A Comparative Guide to the Antitumor Activity of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Within this class,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Within this class, 2-amino-thiazole-5-carboxylic acid derivatives have emerged as a particularly promising avenue for the development of novel anticancer agents.[2] Their synthetic tractability allows for extensive structural modifications, leading to a diverse range of biological activities.[1] This guide provides a comparative analysis of the antitumor performance of key 2-amino-thiazole-5-carboxylic acid derivatives, supported by experimental data, mechanistic insights, and detailed protocols to inform and guide future drug discovery efforts.
Comparative Efficacy of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives
The antitumor activity of these derivatives is profoundly influenced by the nature of substituents on the thiazole ring and the carboxamide moiety. The following tables summarize the in vitro cytotoxic efficacy of representative compounds against a panel of human cancer cell lines.
Dasatinib Analogs and Related Kinase Inhibitors
Dasatinib, a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), features a 2-amino-thiazole-5-carboxamide core.[3][4] This has spurred the development of numerous analogs to enhance potency, selectivity, and overcome resistance.
Significantly reduced activity against solid tumor cell lines compared to Dasatinib, highlighting the importance of the pyrimidin-4-ylamino core for broad-spectrum activity.[4][5]
A potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cycE.[5] This demonstrates a shift in target profile with modifications to the core structure.
Other 2-Amino-Thiazole Derivatives with Notable Antitumor Activity
Beyond kinase inhibition, derivatives of the 2-aminothiazole scaffold have been shown to exert their anticancer effects through various other mechanisms, including the disruption of microtubule dynamics.
Another potent inhibitor of tubulin polymerization.[7]
Mechanistic Insights into Antitumor Activity
The diverse biological activities of 2-amino-thiazole-5-carboxylic acid derivatives stem from their ability to interact with various key cellular targets involved in cancer cell proliferation, survival, and metastasis. Two predominant mechanisms of action have been identified for this class of compounds: kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition
Many 2-amino-thiazole-5-carboxylic acid derivatives, particularly the analogs of Dasatinib, function as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell growth, differentiation, and survival.
Caption: Kinase inhibition by 2-amino-thiazole derivatives.
As illustrated, Dasatinib and its analogs effectively block the activity of oncogenic kinases like BCR-ABL and Src, thereby inhibiting downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival. Other derivatives, like SNS-032, exhibit selectivity for different kinases, such as CDK2/CycE, leading to cell cycle arrest.[5]
Inhibition of Tubulin Polymerization
A distinct subset of 2-aminothiazole derivatives exerts its anticancer effects by targeting the cellular cytoskeleton, specifically by inhibiting the polymerization of tubulin into microtubules. Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption triggers cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by 2-aminothiazole derivatives.
These compounds bind to tubulin, preventing its assembly into functional microtubules. This leads to the disruption of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death (apoptosis).[7][8]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the antitumor activity of 2-amino-thiazole-5-carboxylic acid derivatives.
Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives
A general and efficient method for the synthesis of the 2-amino-thiazole-5-carboxylic acid phenylamide core involves a multi-step process.[9][10]
Caption: General synthesis workflow.
Step-by-Step Protocol:
Synthesis of 3-Ethoxy-N-arylpropenamides: To a solution of the appropriate substituted aniline in tetrahydrofuran (THF), add pyridine as a base. Cool the mixture in an ice bath and add 3-ethoxyacryloyl chloride dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC).
Bromination: Treat the resulting 3-ethoxy-N-arylpropenamide with N-bromosuccinimide (NBS) to yield the crude α-formyl-α-bromoacetate hemiacetal.[9]
Thiazole Ring Formation: Add thiourea to the crude hemiacetal from the previous step. This cyclization reaction forms the core 2-amino-thiazole-5-carboxylic acid phenylamide structure.[9]
Acylation: React the 2-amino-thiazole-5-carboxylic acid phenylamide with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) to produce the chloroacetamide intermediate.[9]
Final Derivatization: The final derivatives are obtained by reacting the chloroacetamide intermediate with various secondary amines via nucleophilic substitution.[9]
Purification: The final products are purified using standard techniques such as column chromatography or recrystallization.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[12][13]
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[12]
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules in vitro.[7][14]
Step-by-Step Protocol:
Reagent Preparation: Reconstitute lyophilized tubulin protein in a glutamate-based polymerization buffer. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP (a necessary cofactor for polymerization), and the test compound at various concentrations.
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.
Conclusion and Future Perspectives
2-amino-thiazole-5-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics. Their demonstrated ability to target key oncogenic pathways, including kinase signaling and microtubule dynamics, underscores their therapeutic potential. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on optimizing these lead compounds to enhance their efficacy in in vivo models and to explore their potential in combination therapies to overcome drug resistance and improve patient outcomes.
In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. ResearchGate. [Link]
ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. ResearchGate. [Link]
Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. [Link]
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]
Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]
Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. [Link]
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. NIH. [Link]
Benchmarking Novel Thiazole Derivatives: Cytotoxicity Profile vs. Standard Chemotherapeutics
[1][2] Executive Summary Thiazole scaffolds remain a cornerstone in medicinal chemistry due to their electron-rich sulfur and nitrogen heteroatoms, which facilitate diverse non-covalent interactions with biological targe...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Thiazole scaffolds remain a cornerstone in medicinal chemistry due to their electron-rich sulfur and nitrogen heteroatoms, which facilitate diverse non-covalent interactions with biological targets. While standard chemotherapeutics like Doxorubicin and Cisplatin are effective, they are plagued by high off-target toxicity and multidrug resistance (MDR).
This guide benchmarks a novel series of 2,4-disubstituted thiazole derivatives against these standards. Based on recent comparative studies, these novel compounds demonstrate superior Selectivity Indices (SI) and distinct mechanisms of action involving VEGFR-2 inhibition and mitochondrial-mediated apoptosis , offering a viable alternative for resistant phenotypes (MCF-7, HepG2).
Structural Rationale & Compound Class Analysis
The "novelty" in modern thiazole design stems from specific substitutions at the C2, C4, and C5 positions. Unlike first-generation thiazoles (e.g., Tiazofurin), the new series utilizes a hybrid pharmacophore approach .
C2-Hydrazone Linkers: Enhance flexibility and hydrogen bonding capability, crucial for fitting into the ATP-binding pockets of kinases like VEGFR-2.
C4-Phenyl Substitutions: Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position of the phenyl ring have been shown to significantly increase lipophilicity and cellular uptake compared to unsubstituted analogs.
The following diagram illustrates the critical modification zones that differentiate these novel compounds from generic scaffolds.
Figure 1: Strategic substitution points on the thiazole ring. C2 modifications drive kinase selectivity, while C4 substitutions govern membrane permeability.
Comparative Performance Data
The following data synthesizes results from recent benchmarking studies (e.g., Makhdoom et al., 2023; Gomha et al., 2021). The critical metric here is not just potency (
), but the Selectivity Index (SI) , defined as .
Criteria: An SI > 2 is generally considered selective; current standards often fail this metric.
Table 1: Cytotoxicity Profile (µM) – Novel Thiazoles vs. Standards[2]
Compound ID
Substitution (R)
MCF-7 ()
HepG2 ()
HEK-293 (Normal)
SI (MCF-7)
Performance Verdict
Thiazole-4c
p-NO2-Phenyl
2.57 ± 0.16
7.26 ± 0.44
>100
>38.9
Superior Selectivity
Thiazole-4a
Unsubstituted
12.70 ± 0.77
6.69 ± 0.41
45.2
3.5
Moderate
Doxorubicin
(SoC Control)
4.10 ± 0.50
1.20 ± 0.20
4.50
1.1
High Toxicity
Staurosporine
(SoC Control)
6.77 ± 0.41
8.40 ± 0.51
12.1
1.8
Low Selectivity
Analysis:
Thiazole-4c outperforms Staurosporine in potency against breast cancer (MCF-7) cells.[1]
Crucially, while Doxorubicin is more potent against liver cancer (HepG2), its toxicity to normal kidney cells (HEK-293) is severe (
4.5 µM). Thiazole-4c remains non-toxic to normal cells at doses >100 µM, offering a vastly superior safety window.
Mechanistic Validation: The Apoptotic Cascade
To validate that the observed cytotoxicity is due to regulated cell death (apoptosis) rather than necrosis (which causes inflammation), mechanistic studies are required.
Novel thiazoles typically act via a Dual Mechanism :
Seed cells at 5,000–10,000 cells/well in 96-well plates.
Validation Step: Perform a standard curve of cell number vs. absorbance to ensure linearity. If OD > 1.0 at the end, your seeding density was too high.
Treatment:
Allow 24h attachment.[2] Treat with serial dilutions (0.1 µM – 100 µM) for 48h.
Control: Include "Media Only" (Blank) and "Untreated Cells" (100% Viability).
Incubation:
Add 20 µL MTT stock. Incubate 3–4 hours at 37°C.
Visual Check: Look for purple formazan crystals.[2][3] If crystals are floating, spin the plate (1000 rpm, 5 min) before removing media.
RNase A (100 µg/mL): Degrades RNA. Without this, RNA binds PI and creates false S-phase signals.
Acquisition:
Incubate 30 min at 37°C in dark.
Analyze on Flow Cytometer (FL2 channel).
Gating Strategy: Use Area vs. Width/Height to exclude doublets.[4]
Diagram 3: Screening Workflow
Figure 3: The "Go/No-Go" decision tree for advancing thiazole candidates.
References
Makhdoom, et al. (2023).[5] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(20), 7163.
Gomha, S. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Foundational MTT Protocol).
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide protocol.[4][6]
Ayati, A., et al. (2019). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.[7] European Journal of Medicinal Chemistry, 168, 474-502.
Technical Guide: Efficacy of 2-Acetylamino-5-thiazolecarboxylic Acid Methyl Ester in Enzyme Inhibition
This guide provides an in-depth technical analysis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester (CAS 1174534-36-1 / 63788-62-5 derivative), evaluating its efficacy as a privileged scaffold and precursor for de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester (CAS 1174534-36-1 / 63788-62-5 derivative), evaluating its efficacy as a privileged scaffold and precursor for designing high-potency inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) and Interleukin-2 Inducible T-cell Kinase (Itk) .
Part 1: Executive Summary & Mechanism of Action
The "Gateway" Scaffold in Medicinal Chemistry
2-Acetylamino-5-thiazolecarboxylic acid methyl ester is not merely a passive intermediate; it is a privileged pharmacophore in drug discovery. While the methyl ester itself often acts as a prodrug or synthetic precursor , its metabolic or synthetic conversion yields the 2-aminothiazole-5-carboxamide motif—a structural key that unlocks the ATP-binding pockets of specific kinases and the catalytic tunnels of lipid-modifying enzymes.
Unlike generic pyridine or pyrimidine scaffolds, the thiazole core offers unique geometry for hydrogen bonding and pi-pi stacking interactions within enzyme active sites. This guide evaluates its efficacy in two primary domains:
Lipid Metabolism (SCD1): Targeting fatty acid desaturation in metabolic disorders.
Mechanism of Action: The "Hinge Binder" Effect
The efficacy of this molecule stems from its ability to mimic the adenine ring of ATP. Upon conversion to its active amide or acid form, the 2-aminothiazole moiety functions as a bidentate ligand:
Acceptor-Donor Motif: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic 2-amino group (often deacetylated or modified) acts as a hydrogen bond donor.
Target Specificity: This motif anchors the molecule into the hinge region of kinases (e.g., Itk, Dasatinib targets) or the di-iron center of SCD1.
DOT Diagram: Signal Transduction & Inhibition Pathway
The following diagram illustrates how the scaffold interrupts the T-cell signaling cascade by inhibiting Itk.
Caption: Pathway inhibition showing the scaffold's conversion to active inhibitors blocking Itk-mediated IL-2 production and SCD1 lipid desaturation.
Part 2: Comparative Efficacy Analysis
This section compares the 2-Acetylamino-5-thiazole scaffold against standard alternative scaffolds (Pyrimidine and Pyridine) used in kinase and metabolic enzyme inhibition.
Table 1: Scaffold Performance Metrics
Feature
2-Acetylamino-5-thiazole (Subject)
2-Aminopyrimidine (Alternative)
Benzothiazole (Alternative)
Primary Target
Itk, SCD1, Src
CDK, MAPK
Luciferase, Protease
Binding Mode
Hinge Region (Bidentate)
Hinge Region (Monodentate)
Allosteric / Hydrophobic
Metabolic Stability
High (Thiazole ring is robust)
Moderate (Oxidative liability)
Moderate
Synthetic Versatility
High (C5 ester is easily amidated)
Moderate
Low
Selectivity Profile
High Specificity for Tyr Kinases
Broad / Promiscuous
Often Toxic
Experimental IC50
< 10 nM (Optimized Amide)
50 - 500 nM
> 1 µM
Key Insight: The C5-carboxylic acid methyl ester position is critical. Unlike pyrimidines, where substitution vectors are limited, the C5 position on the thiazole allows for the attachment of diverse "tail" groups (e.g., aryl amines) that extend into the enzyme's hydrophobic back pocket , dramatically increasing potency and selectivity [1].
Part 3: Experimental Protocols
Protocol A: Synthesis of Active Amide from Methyl Ester
Objective: Convert the precursor (methyl ester) into the bioactive carboxamide for biological testing.
Dissolution: Dissolve 1.0 eq of 2-Acetylamino-5-thiazolecarboxylic acid methyl ester in THF/Water (1:1).
Hydrolysis: Add 2.0 eq LiOH. Stir at RT for 4 hours to yield the free acid. Acidify to pH 3 with 1N HCl; filter precipitate.
Coupling: Suspend the acid in DMF. Add 1.2 eq HATU and 1.5 eq DIPEA.
Amidation: Add 1.1 eq of the target amine (e.g., 2-chloro-6-methylaniline for Itk inhibition). Stir at 50°C for 12 hours.
Purification: Quench with water, extract with EtOAc, and purify via HPLC.
Validation: Confirm structure via 1H-NMR and LC-MS (Expect M+1 peak corresponding to amide).
Objective: Quantify the efficacy (IC50) of the derived inhibitor.
Reagents:
Recombinant Human Itk Kinase.
Substrate: PolyGlu:Tyr (4:1) labeled with FRET acceptor.
ATP (at Km, approx 10 µM).
Test Compound: Derived from 2-Acetylamino-5-thiazole scaffold.
Workflow:
Preparation: Dilute test compounds in DMSO (3-fold serial dilutions).
Incubation: Mix Kinase + Peptide Substrate + Compound in 384-well plate. Incubate 15 min at RT.
Initiation: Add ATP to start the reaction.
Reaction: Incubate for 60 min at RT.
Detection: Add EDTA-containing stop buffer. Measure fluorescence ratio (Phosphorylated vs. Non-phosphorylated).
Analysis: Fit data to a 4-parameter logistic equation to determine IC50 .
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow from methyl ester precursor to IC50 data generation.
Part 4: Supporting Data & Analysis
Efficacy Data (Representative)
Based on structure-activity relationship (SAR) studies of thiazole-5-carboxamides (e.g., Das et al., BMS) [1, 2]:
Compound Variant
R-Group (Amide)
Target Enzyme
IC50 (nM)
Efficacy Status
Methyl Ester (Parent)
-OCH3
Itk / SCD1
> 10,000
Inactive (Prodrug)
Free Acid
-OH
Itk
> 5,000
Weak / Poor Permeability
Aryl Amide A
2,4,6-trimethylaniline
SCD1
45
Potent
Aryl Amide B
2-chloro-6-methylaniline
Itk
2.5
Highly Potent
Interpretation:
The 2-Acetylamino-5-thiazolecarboxylic acid methyl ester is effectively inert against these targets in its ester form. Its "efficacy" is realized only upon conversion. Researchers must view this molecule as the essential building block that provides the correct scaffold geometry. The 2-acetylamino group often serves as a protecting group for the 2-amino moiety, which interacts with the "gatekeeper" residue in the kinase active site [3].
References
Das, J., et al. (2006).[1] "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.[1] Link
Liu, C., et al. (2011). "Discovery of 2-amino-thiazole-5-carboxamides as potent and selective inhibitors of Stearoyl-CoA Desaturase (SCD)." Journal of Medicinal Chemistry.
Bristol-Myers Squibb Co. (2008). "Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives." US Patent US7408069B2.[2] Link
Saeed, A., et al. (2017). "Synthesis and enzyme inhibitory kinetics of substituted methyl thiazolidin-5-ylidene acetates." Bioorganic & Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Safety & Logistics
2-Acetylamino-5-thiazolecarboxylic acid methyl ester (CAS: 1174534-36-1 / 1261080-59-4) is a functionalized thiazole intermediate commonly used in medicinal chemistry for the synthesis of bioactive carboxamides.[1][2][3][4]
Critical Disposal Directive:
Do NOT dispose of this compound down the drain or in municipal trash. It contains both sulfur and nitrogen heterocycles, which generate toxic oxides (
, ) upon combustion.[3] It must be processed via high-temperature incineration with flue gas scrubbing at a licensed facility.[2]
Immediate Action Plan:
Segregate: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[2]
Containerize: Use HDPE or amber glass containers with PTFE-lined caps.
Label: Clearly mark with full chemical name and "Irritant" warning.[2]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the physicochemical properties that dictate disposal compatibility.[3]
PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.[1][3][4]
RCRA Status
Not P-listed or U-listed specifically
Regulate as Characteristic Waste (Toxic/Irritant) or General Organic Waste.[1][2][4]
Expert Insight: While not explicitly listed as a P-list acutely toxic substance by the EPA, thiazole derivatives often exhibit aquatic toxicity.[2][3] Treat all sink/drain disposal as strictly prohibited to prevent environmental release and regulatory fines under the Clean Water Act [1].[2]
Waste Segregation & Decision Logic
Proper segregation prevents dangerous chemical reactions in the waste drum and ensures the disposal facility can process the material safely.[2]
Figure 1: Waste Disposal Decision Tree
Caption: Operational workflow for segregating 2-Acetylamino-5-thiazolecarboxylic acid methyl ester waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired reagents, spilled solids, or synthesis cakes.[2][3]
PPE Requirement: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[2][3] Use a powder respirator (N95) if handling outside a fume hood.[2]
Collection:
Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[2]
Do not mix with oxidizers (e.g., permanganates, nitrates) as the acetylamino group can be oxidized, potentially generating heat.[2][3]
Applicability: Mother liquors containing the ester dissolved in solvents.[2]
Solvent Identification:
Scenario 1 (Halogenated): If the compound is dissolved in Dichloromethane (DCM) or Chloroform.[2]
Action: Pour into the Red (or site-designated) Halogenated Waste carboy.
Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, DMSO, or DMF.[2][3]
Action: Pour into the Clear/Yellow (or site-designated) Non-Halogenated Waste carboy.[2]
Compatibility Check: Ensure the waste container does not contain active acids or bases that could hydrolyze the ester, releasing the free acid or amine, which may alter the waste profile [2].[3]
Volume Management: Leave at least 10% headspace in the container to allow for thermal expansion.[2]
Applicability: Vials with residual dust, weigh boats, contaminated gloves.[2][3]
"Empty" Definition: A container is RCRA "empty" if all wastes have been removed that can be removed using common practices (pouring, pumping) and less than 3% by weight remains (for containers <119 gallons) [3].[2][3]
Rinsing (Triple Rinse):
Rinse the empty reagent bottle 3 times with a compatible solvent (e.g., Methanol).[3]
Crucial: Pour the rinsate into the Liquid Waste container (Protocol B), NOT down the drain.[2][3]
Discard the rinsed bottle in the "Glass Waste" or "Recycling" bin depending on facility policy.[2]
Heavily Contaminated Debris: Place gloves and weigh boats into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste drum.[2][3]
Emergency Procedures (Spill Response)
In the event of a spill during transfer or disposal:
Solid Spill:
Isolate: Evacuate the immediate area if dust is airborne.[2][5]
Contain: Cover with a damp paper towel to prevent dust dispersion.[2]
Clean: Sweep up carefully using a dustpan and brush.[2] Place all waste and cleanup materials into a hazardous waste bag.
Wash: Clean the surface with soap and water; collect this wash water as liquid hazardous waste.[2]
Exposure:
Skin: Wash with soap and water for 15 minutes.[2][6][7] Thiazoles can be sensitizers; monitor for redness.[2]
Eyes: Rinse with water for 15 minutes.[2][5][6][7][8] Seek medical attention if irritation persists.
References
U.S. Environmental Protection Agency (EPA). Clean Water Act (CWA) and Effluent Guidelines.[2] Available at: [Link][2][3]
National Institutes of Health (NIH) - PubChem. Compound Summary: Thiazolecarboxylic Acid Derivatives.[2] (General reactivity data). Available at: [Link][3][4]
U.S. Environmental Protection Agency (EPA). RCRA Empty Container Regulations (40 CFR 261.7).[2] Available at: [Link][2][3]